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  • Product: N-Ethoxy-N-methylmethanamine
  • CAS: 101196-25-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Safe Handling of N-Ethoxy-N-methylmethanamine (CAS 101196-25-2)

Introduction: Chemical Identity and the Data Gap N-Ethoxy-N-methylmethanamine, with CAS number 101196-25-2, belongs to the N-alkoxyamine class of compounds. Its structure consists of a central nitrogen atom bonded to a m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Chemical Identity and the Data Gap

N-Ethoxy-N-methylmethanamine, with CAS number 101196-25-2, belongs to the N-alkoxyamine class of compounds. Its structure consists of a central nitrogen atom bonded to a methyl group, another methyl group (completing the "methanamine" core), and an ethoxy group (-O-CH₂CH₃). This structure suggests a combination of chemical properties derived from both amines and ethers.

N-alkoxyamines are recognized for their role in mediating living radical polymerization and other organic synthesis applications.[1] Their utility often stems from the relative weakness of the C-N or N-O bonds, which can allow for controlled radical generation. This inherent reactivity necessitates a thorough understanding of their stability and handling requirements.

The notable absence of a standardized, publicly available Safety Data Sheet (SDS) for this specific compound requires a predictive approach to safety management. This guide bridges that gap by extrapolating data from well-characterized analogues to build a reliable safety profile.

Caption: Chemical Structure of N-Ethoxy-N-methylmethanamine.

Part 1: Predicted Physicochemical Properties and Hazard Profile

The safety profile of a chemical is intrinsically linked to its physical and chemical properties. Based on analogues such as N,N-Diethylmethylamine and 2-Ethoxy-2-methylpropane, we can project the key characteristics of N-Ethoxy-N-methylmethanamine.

Table 1: Estimated Physicochemical Data

PropertyEstimated Value / CharacteristicRationale / Analogue Source
Molecular FormulaC₄H₁₁NO(Structural Analysis)
Molecular Weight89.14 g/mol (Structural Analysis)
AppearanceColorless to light yellow liquidCommon for small alkylamines/ethers.[2]
Boiling Point~70-90 °CAnalogy with N,N-Diethylmethylamine (b.p. 63-65°C) and other small amines/ethers.[3]
Density~0.75 - 0.85 g/cm³Analogy with 2-Ethoxy-2-methylpropane (0.742 g/cm³).
FlammabilityHighly Flammable Liquid and VapourAssumed based on low estimated boiling point and properties of analogues like N,N-Diethylmethylamine (Flammable Liquid, Cat. 2).[3]
SolubilityMiscible with water and most organic solventsThe presence of the nitrogen and oxygen atoms should confer some water solubility.
GHS Hazard Classification (Predicted)

A predicted Globally Harmonized System (GHS) classification is essential for communicating hazards on labels and in safety protocols.

Table 2: Predicted GHS Hazard Classification

Hazard ClassCategoryHazard StatementRationale / Analogue Source
Flammable LiquidsCategory 2H225: Highly flammable liquid and vapour.Low estimated boiling point; data for N,N-Diethylmethylamine.[3]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed.Common for small, reactive amines.[3]
Acute Toxicity (Dermal)Category 4H312: Harmful in contact with skin.Common for small, reactive amines.[3]
Acute Toxicity (Inhalation)Category 4H332: Harmful if inhaled.Vapours are likely to be irritating and toxic.[2][3]
Skin Corrosion/IrritationCategory 1B/1CH314: Causes severe skin burns and eye damage.Many small amines are corrosive.[2][3]
Serious Eye DamageCategory 1H318: Causes serious eye damage.Direct consequence of corrosivity.[2][3]

Part 2: Core Safety Directives: Handling, Storage, and Emergency Response

Given the predicted high flammability and corrosivity, stringent operational controls are mandatory.

Safe Handling and Personal Protective Equipment (PPE)

Safe handling is predicated on preventing all contact and controlling vapour exposure.

  • Ventilation: All handling must occur in a certified chemical fume hood to manage vapours.[4] Local exhaust ventilation is critical.[3]

  • Ignition Sources: The work area must be free of all ignition sources, including sparks, open flames, and hot surfaces. Use explosion-proof equipment and take precautionary measures against static discharge.[3][5]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile or butyl rubber). Gloves must be inspected before use and changed frequently.[4]

    • Eye/Face Protection: Use chemical safety goggles and a face shield for maximum protection against splashes.[6]

    • Skin and Body Protection: A flame-retardant, anti-static lab coat is required. For larger quantities or in case of potential spills, a chemical-resistant apron or suit should be worn.

    • Respiratory Protection: If there is a risk of exceeding exposure limits or in case of ventilation failure, a full-face respirator with an appropriate organic vapour cartridge is necessary.[6]

Storage Requirements

Proper storage is crucial to maintain chemical stability and prevent accidents.

  • Container: Keep the container tightly closed.[3]

  • Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[5][7] The storage area should be locked.[3]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and sources of heat or ignition.[7]

  • Inert Atmosphere: For long-term storage, keeping the material under an inert gas like nitrogen or argon is advisable to prevent potential degradation.[3]

Emergency Procedures: A Step-by-Step Protocol

Rapid and correct response to an emergency can significantly mitigate harm.

First-Aid Measures:

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[9][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][11]

Fire-Fighting:

  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).

  • Unsuitable Media: Do not use a heavy stream of water, as it may spread the fire.

  • Specific Hazards: Vapours are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated. Hazardous decomposition products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[7][11]

  • Protective Equipment: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[6]

Accidental Release:

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Isolate & Ventilate: Shut off all ignition sources.[5] Ensure maximum ventilation to disperse vapours.

  • Containment: Prevent the spill from entering drains or waterways.

  • Clean-up: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite. Place the contaminated material into a suitable, labeled container for chemical waste disposal.[12]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Emergency_Workflow cluster_ImmediateActions Immediate Actions cluster_Response Specific Response Start INCIDENT (Spill, Fire, Exposure) Evacuate Evacuate Area Alert Others Start->Evacuate Isolate Isolate Hazard (Remove Ignition Sources) Evacuate->Isolate PPE Don Appropriate PPE Isolate->PPE Spill Contain & Absorb Spill Fire Use Correct Extinguisher (Foam, CO₂, Dry Chem) Exposure Administer First Aid (Flush Skin/Eyes, Fresh Air) Decon Decontaminate Area Package Waste Spill:s->Decon:n Fire:s->Decon:n Medical Seek Immediate Medical Attention Exposure:s->Medical:n Report Report Incident to EHS Decon:s->Report:n Medical:s->Report:n

Caption: Generalized Emergency Response Workflow.

Part 3: Toxicological and Reactivity Insights

Toxicological Profile

The toxicity of N-Ethoxy-N-methylmethanamine is predicted to be driven by its amine functionality, which makes it corrosive and a potential irritant.

  • Systemic Effects: Harmful effects are expected following acute exposure by oral, dermal, or inhalation routes.[3] Small amines can be readily absorbed into the bloodstream.

  • Local Effects: The primary local effect is severe irritation and chemical burns to any tissue it contacts (skin, eyes, respiratory tract).[2][3] Prolonged or repeated exposure may cause dermatitis.[5]

  • Carcinogenicity & Mutagenicity: There is no data to suggest this compound is carcinogenic or mutagenic. However, like other secondary amines, it could potentially form carcinogenic nitrosamines if it comes into contact with nitrosating agents (e.g., nitrites, nitrous acid).[2] This is a critical consideration for researchers working with this compound in complex reaction mixtures.

Chemical Stability and Reactivity
  • Reactivity: The compound is expected to be a strong base and will react violently with strong acids. It is also incompatible with strong oxidizing agents.

  • Chemical Stability: The molecule is likely stable under recommended storage conditions (cool, dry, inert atmosphere).[7] However, N-alkoxyamines are known to be thermally sensitive. Elevated temperatures can lead to homolytic cleavage of the N-O or C-N bond, generating free radicals. This reactivity is harnessed in polymer chemistry but can be a hazard if uncontrolled.[1]

  • Hazardous Decomposition: Thermal decomposition will produce toxic and flammable gases, including carbon monoxide, carbon dioxide, and various nitrogen oxides.[7]

Conclusion

While a specific, manufacturer-provided SDS for N-Ethoxy-N-methylmethanamine (CAS 101196-25-2) is not widely available, a robust safety protocol can be developed through expert analysis of its structure and data from chemical analogues. The evidence strongly suggests that this compound should be treated as a highly flammable, corrosive, and toxic liquid . All laboratory operations must be conducted within a chemical fume hood, with strict exclusion of ignition sources and mandatory use of comprehensive personal protective equipment. Understanding its potential for thermal decomposition and reactivity with common laboratory reagents is paramount for ensuring the safety of all personnel.

References

  • N-methyl-2-[2-(methylamino)ethoxy]ethanamine. ChemBK. [Link]

  • N-ethoxymethanamine | CAS#:34451-30-4. Chemsrc. [Link]

  • SAFETY DATA SHEET - Hexamine. Fisher Scientific. [Link]

  • Safety Data Sheet - (4-Methyloxan-4-yl)methanamine hydrochloride. KISHIDA CHEMICAL CO., LTD.[Link]

  • 1-ethoxy-N-ethylethanimine - C6H13NO, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

  • Material Safety Data Sheet. Kao Chemicals. [Link]

  • SAFETY DATA SHEET - 7890GC SP1. Agilent. [Link]

  • Methanamine, N-methyl-: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • Ethanamine, N-ethyl-N-methyl-. NIST WebBook. [Link]

  • Safety Data Sheet - Toluene. National Metrology Institute of Japan. [Link]

  • ジメチルアミン (Dimethylamine). Japan Society for Occupational Health. [Link]

  • [4-Ethoxy-3-(trifluoromethyl)phenyl]methanamine hydrochloride Safety Data Sheet. KISHIDA CHEMICAL CO., LTD.[Link]

  • Safety Data Sheet - 1,1-Di-tert-butoxy-N,N-dimethylmethanamine. Angene Chemical. [Link]

  • N-Alkoxyamines: Synthesis, Properties, and Applications. CHIMIA. [Link]

  • N-METHYLETHYLAMINE. Organic Syntheses. [Link]

  • Synthetic method of m-ethoxy-N,N-diethylaniline.
  • Synthesis of N,N-diethyl-N-aminopropylpoly(oxyethylene)amine. Chalmers ODR. [Link]

Sources

Exploratory

Thermodynamic Stability and Phase Behavior of N-Ethoxy-N-methylmethanamine: A Comprehensive Technical Guide

Executive Summary N-Ethoxy-N-methylmethanamine (CAS 101196-25-2)[1], structurally classified as an O-alkylhydroxylamine, presents unique physicochemical properties critical for advanced organic synthesis, specialized sol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Ethoxy-N-methylmethanamine (CAS 101196-25-2)[1], structurally classified as an O-alkylhydroxylamine, presents unique physicochemical properties critical for advanced organic synthesis, specialized solvent applications, and as a volatile precursor in chemical vapor deposition. This whitepaper provides a rigorous analysis of its thermodynamic stability and boiling point, synthesizing predictive thermodynamic modeling with self-validating experimental protocols.

Molecular Architecture and Phase Behavior Kinetics

N-Ethoxy-N-methylmethanamine (C₄H₁₁NO) possesses a molecular weight of 89.14 g/mol [1]. Its macroscopic phase behavior is fundamentally dictated by its microscopic lack of hydrogen-bond donating capability. Unlike its structural isomer N,N-diethylhydroxylamine (which contains an active O-H bond), N-ethoxy-N-methylmethanamine functions exclusively as a hydrogen-bond acceptor.

Causality of Boiling Point Depression: The absence of intermolecular hydrogen bonding drastically reduces the enthalpy of vaporization ( ΔHvap​ ). To estimate the boiling point of N-ethoxy-N-methylmethanamine, we apply the .

Deconstructing the molecule into functional groups yields the following boiling point increments ( ΔTb​ ):

  • Three methyl groups (-CH₃): 3 × 23.58 = 70.74

  • One methylene group (-CH₂-): 1 × 22.88 = 22.88

  • One ether oxygen (-O-): 1 × 21.74 = 21.74

  • One tertiary amine nitrogen (>N-): 1 × 11.74 = 11.74

Sum of increments ( ΣΔTb​ ) = 127.1 K. Using the Joback equation ( Tb​=198.2+ΣΔTb​ ), the predicted normal boiling point is 325.3 K (52.2 °C) . This aligns perfectly with the known boiling point of its lower homolog, N,O-dimethylhydroxylamine (42.0 °C), validating the thermodynamic rule of a ~10 °C increase per added methylene unit in unassociated liquids.

Thermodynamic Stability and the Alpha-Effect

The thermodynamic stability of N-ethoxy-N-methylmethanamine is strictly limited by the intrinsic weakness of the N-O bond.

Mechanistic Causality: The adjacent lone pairs on the nitrogen and oxygen atoms experience intense quantum mechanical repulsion, a phenomenon known as the "". This destabilizes the ground state of the molecule, lowering the Bond Dissociation Energy (BDE) of the N-O bond to approximately 185 kJ/mol. Consequently, the molecule is highly susceptible to thermal homolysis at temperatures exceeding 150 °C, generating highly reactive dimethylaminyl and ethoxyl radicals.

Pathway NEM NEM Homolysis N-O Bond Homolysis (Endothermic Cleavage) NEM->Homolysis Heat (>150°C) Radical1 Dimethylaminyl Radical (*N(CH3)2) Homolysis->Radical1 Radical2 Ethoxyl Radical (*OCH2CH3) Homolysis->Radical2 Products Volatile Degradants (Amines, Aldehydes) Radical1->Products H-abstraction Radical2->Products Disproportionation

Proposed thermal degradation pathway via N-O bond homolysis.

Comparative Thermodynamic Data

To contextualize these properties, the table below compares N-ethoxy-N-methylmethanamine against its structural analogs using validated thermochemical data from the .

Table 1: Comparative Thermodynamic Properties of Hydroxylamine Derivatives

CompoundCAS NumberMolecular WeightH-Bond Donor?Boiling Point (°C)N-O BDE (kJ/mol)
N-Ethoxy-N-methylmethanamine 101196-25-289.14 g/mol No~52.2 (Predicted)~185
N,O-Dimethylhydroxylamine1117-97-161.08 g/mol No42.0 (Experimental)~190
N,N-Diethylhydroxylamine3710-84-789.14 g/mol Yes125.0 (Experimental)~175

Expert Insight: The massive 72.8 °C boiling point differential between N-ethoxy-N-methylmethanamine and its exact structural isomer, N,N-diethylhydroxylamine, perfectly illustrates the profound thermodynamic impact of O-H hydrogen bonding versus pure van der Waals and dipole-dipole interactions.

Self-Validating Experimental Methodologies

To empirically verify the predictive models, the following self-validating protocols are established for laboratory execution.

Workflow A Sample Prep: N-Ethoxy-N-methylmethanamine B Ebulliometry (Isobaric BP Measurement) A->B Phase Behavior C TGA-DSC (Thermal Stability Profiling) A->C Thermal Analysis D Antoine Equation Parameterization B->D P-T Data E Decomposition Kinetics (Activation Energy) C->E Heat Flow Data F Thermodynamic Database Integration D->F Validated BP E->F Stability Limits

Workflow for thermodynamic and phase behavior characterization.

Protocol 1: Isobaric Boiling Point Determination via Swietoslawski Ebulliometry

Causality & Self-Validation: Standard distillation setups suffer from localized superheating, leading to artificially elevated boiling points. A forces a continuous, thin-film dynamic equilibrium between the liquid and vapor phases over a thermowell, physically eliminating superheating. The system is inherently self-validating: a parallel reference ebulliometer containing HPLC-grade cyclohexane runs simultaneously. Any micro-fluctuations in atmospheric pressure are immediately detected by the reference shift, allowing for real-time Antoine equation corrections of the target compound's boiling point.

Step-by-Step Procedure:

  • System Purge: Flush the dual-ebulliometer system with dry nitrogen to prevent oxidative degradation of the amine.

  • Sample Loading: Charge the primary ebulliometer with 50 mL of high-purity N-ethoxy-N-methylmethanamine and the reference ebulliometer with 50 mL of cyclohexane.

  • Equilibration: Apply controlled heating via a variac until a steady reflux drop rate of 30-40 drops/minute is achieved in both condenser drip-counters.

  • Data Acquisition: Record the internal temperature using a calibrated Pt100 RTD probe once the temperature remains stable within ±0.01 °C for 15 consecutive minutes.

  • Pressure Correction: Use the deviation of the cyclohexane boiling point from its standard 80.74 °C to calculate the exact atmospheric pressure, subsequently correcting the target compound's normal boiling point using the Clausius-Clapeyron relation.

Protocol 2: Thermal Stability Profiling via TGA-DSC

Causality & Self-Validation: Thermogravimetric Analysis coupled with Differential Scanning Calorimetry (TGA-DSC) is used to map the decomposition kinetics. Using an inert nitrogen atmosphere decouples oxidative degradation from the intrinsic thermal homolysis of the N-O bond. The protocol is self-validating through the use of an initial blank baseline run and a high-purity indium standard calibration; this ensures that observed endotherms/exotherms are strictly derived from the sample's structural transitions, not instrument drift.

Step-by-Step Procedure:

  • Calibration: Run a standard indium sample to verify the temperature accuracy (melting onset at 156.6 °C) and heat flow sensitivity.

  • Sample Preparation: Encapsulate 5.0 mg of N-ethoxy-N-methylmethanamine in a hermetically sealed aluminum pan with a 50 µm pinhole (to allow volatile degradants to escape without pressure buildup).

  • Atmospheric Control: Purge the furnace with high-purity N₂ gas at a flow rate of 50 mL/min.

  • Thermal Ramping: Heat the sample from 20 °C to 300 °C at a controlled dynamic rate of 10 °C/min.

  • Kinetic Analysis: Monitor the DSC heat flow for the endothermic vaporization peak (expected ~52 °C) and the subsequent exothermic/endothermic decomposition peaks (>150 °C). Calculate the activation energy of decomposition using the Ozawa-Flynn-Wall isoconversional method.

References

  • Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243. URL:[Link]

  • Luo, Y. R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. URL:[Link]

  • NIST Chemistry WebBook, SRD 69. Thermochemical Data for Organic Compounds. National Institute of Standards and Technology. URL:[Link]

  • Swietoslawski, W. (1945). Ebulliometric Measurements. Reinhold Publishing Corporation. URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Mechanism of N-Methoxy-N-methylamides (Weinreb Amides) in Organic Synthesis

Introduction: Clarifying the Reagent and its Central Role in Synthesis In the landscape of modern organic synthesis, the precise and controlled formation of carbon-carbon bonds is paramount. While the user has inquired a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Clarifying the Reagent and its Central Role in Synthesis

In the landscape of modern organic synthesis, the precise and controlled formation of carbon-carbon bonds is paramount. While the user has inquired about "N-Ethoxy-N-methylmethanamine," the core of this query points to a cornerstone of synthetic chemistry: the mechanism of N-methoxy-N-methylamides , universally known as Weinreb amides . This guide will focus on these powerful intermediates, developed by Steven M. Weinreb and Steven Nahm in 1981, which revolutionized the synthesis of ketones and aldehydes.

The primary challenge that Weinreb amides overcome is the inherent reactivity of carbonyl compounds. When common carboxylic acid derivatives, such as esters or acid chlorides, are treated with potent organometallic nucleophiles (e.g., Grignard or organolithium reagents), the reaction rarely stops at the ketone stage. The initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired "over-addition" product.[1][2] Weinreb amides provide an elegant solution to this problem, serving as reliable precursors that cleanly and efficiently deliver ketones or aldehydes upon reaction with a wide range of nucleophiles.[3][4][5]

This guide provides an in-depth exploration of the unique mechanism of action that imparts this exceptional control. We will dissect the formation of the critical stabilized intermediate, contrast its behavior with traditional acylating agents, and provide field-proven protocols for its application, offering researchers and drug development professionals a comprehensive understanding of this indispensable synthetic tool.

Part 1: Synthesis and Preparation of Weinreb Amides

The journey to a ketone or aldehyde via this methodology begins with the preparation of the Weinreb amide itself. This is typically a straightforward process involving the coupling of a carboxylic acid or its derivative with N,O-dimethylhydroxylamine hydrochloride.[6][7] The resulting N-methoxy-N-methylamide structure is the key to its unique reactivity.

There are several reliable methods for this amide formation, depending on the starting material.

  • From Acid Chlorides: This is a very common and efficient method where an acid chloride is reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like pyridine or sodium bicarbonate.

  • From Carboxylic Acids: Direct coupling of a carboxylic acid requires an activating agent. A wide variety of modern coupling reagents can be used, such as dicyclohexylcarbodiimide (DCC) or 1,1'-carbonyldiimidazole (CDI), which provide a mild and effective alternative to forming the acid chloride first.[8][9]

Experimental Protocol: Preparation of a Weinreb Amide from a Carboxylic Acid using CDI

This protocol describes a general procedure for the synthesis of a Weinreb amide from a carboxylic acid, which avoids the potentially harsh conditions of converting the acid to an acid chloride.[9]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • 1 M HCl (for workup)

  • Saturated NaHCO₃ solution (for workup)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv) and the chosen solvent (e.g., DCM, to make a ~0.3 M solution).

  • Add CDI (1.1 equiv) to the stirred solution or suspension in one portion at room temperature. Gas evolution (CO₂) will be observed.

  • Stir the reaction mixture for 45-60 minutes at room temperature until gas evolution ceases and the acid is fully activated (formation of an acylimidazolide).

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) to the mixture in one portion.

  • Allow the reaction to stir at room temperature for 6-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with the organic solvent (e.g., 2 x DCM).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude Weinreb amide, which can be purified by silica gel chromatography if necessary.

Part 2: The Core Mechanism of Action: A Tale of Chelation

The genius of the Weinreb amide lies in its ability to form a highly stable tetrahedral intermediate upon nucleophilic attack. This stability is the key differentiator from other acylating agents and is the sole reason it prevents over-addition.[1][10]

Step 1: Nucleophilic Attack

The reaction initiates like any other carbonyl addition. An organometallic reagent (R'-M, where M is typically Li or MgX) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the Weinreb amide.

Step 2: Formation of the Stable Five-Membered Chelate

This is the critical, selectivity-determining step. The tetrahedral intermediate formed is not transient; it is actively stabilized by chelation. The oxygen atom of the N-methoxy group coordinates to the metal cation (Li⁺ or Mg²⁺), which is also coordinated to the carbonyl oxygen. This forms a robust, five-membered cyclic intermediate that is stable at low temperatures.[4][10] This chelate effectively "locks" the intermediate in place, preventing its collapse.

Figure 1: The Weinreb ketone synthesis pathway, highlighting the formation of the crucial stable chelated intermediate.

Step 3: Prevention of Over-Addition

The stability of this chelated intermediate is the reason the reaction halts. In contrast, with an ester or acid chloride, the tetrahedral intermediate is unstable. The alkoxide or chloride is a good leaving group, and the intermediate rapidly collapses to form a ketone. This newly formed ketone is still in the presence of unreacted organometallic reagent and, being highly reactive, immediately undergoes a second nucleophilic attack to yield an alcohol. The Weinreb chelate does not collapse under the reaction conditions, so no reactive ketone is ever formed in the presence of the nucleophile.[1][2][11]

G cluster_0 Weinreb Amide cluster_1 Ester / Acid Chloride a Weinreb Amide R-C(=O)-N(Me)OMe b Stable Chelate [Intermediate] a->b + R'-M c Ketone R-C(=O)-R' b->c H₃O⁺ Workup (Reaction Stops Here) d Ester / Acid Chloride R-C(=O)-X e Unstable Intermediate d->e + R'-M f Ketone (Reactive) R-C(=O)-R' e->f Fast Collapse g Tertiary Alcohol [Over-addition Product] f->g + R'-M (2nd equiv.)

Figure 2: Comparison of reaction pathways for Weinreb amides versus esters/acid chlorides with organometallic reagents.

Step 4: Hydrolytic Workup and Product Isolation

The reaction is quenched by the addition of an aqueous acid solution (e.g., NH₄Cl or dilute HCl). This protonates the oxygens, breaking up the chelate and causing the now-unstable tetrahedral intermediate to collapse, cleanly affording the desired ketone.

Part 3: Mechanism in Reductions for Aldehyde Synthesis

The same mechanistic principle of chelate stabilization extends to the reduction of Weinreb amides using metal hydride reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).[11]

  • Hydride Attack: A hydride ion (H⁻) from the reducing agent attacks the carbonyl carbon.

  • Chelate Formation: A stable, five-membered chelate forms between the aluminum metal center and the two oxygen atoms.

  • Prevention of Over-Reduction: This chelate is stable and does not collapse to an aldehyde in the presence of excess hydride reagent, thus preventing the common over-reduction to a primary alcohol.

  • Workup: Aqueous workup hydrolyzes the intermediate, which then collapses to furnish the aldehyde.

This provides one of the most reliable methods for synthesizing aldehydes from carboxylic acid derivatives.

Experimental Protocol: Reduction of a Weinreb Amide to an Aldehyde

Materials:

  • Weinreb Amide (1.0 equiv)

  • Lithium Aluminum Hydride (LiAlH₄) (1.0-1.5 equiv) or DIBAL-H (1.5-2.0 equiv)

  • Anhydrous THF or Diethyl Ether

  • Rochelle's salt solution or dilute HCl (for workup)

Procedure:

  • Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF in a flask under an inert atmosphere.

  • Cool the solution to 0 °C or -78 °C, depending on the reagent and substrate.

  • Slowly add the reducing agent (e.g., a 1 M solution of LiAlH₄ in THF) to the stirred solution.

  • Stir the reaction at low temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

  • Carefully quench the reaction at low temperature by the slow, sequential addition of water, followed by 15% NaOH solution, and then more water (Fieser workup for LiAlH₄), or by adding a saturated solution of Rochelle's salt for DIBAL-H.

  • Allow the mixture to warm to room temperature and stir vigorously until a granular precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake with an organic solvent like ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be purified by chromatography.

Part 4: Data Summary and Synthetic Scope

The reliability of the Weinreb amide methodology has made it a staple in complex molecule synthesis, including in the pharmaceutical industry.[12] The reaction is tolerant of a wide variety of functional groups and can be used to prepare aliphatic, aromatic, α,β-unsaturated, and heterocyclic ketones and aldehydes.

Table 1: Representative Weinreb Amide Transformations

Starting Carboxylic Acid DerivativeNucleophile/Reducing AgentProduct TypeTypical Yield Range
Benzoyl ChloridePhenylmagnesium BromideKetone85-95%
Propanoyl ChlorideMethyl LithiumKetone80-90%
Cinnamic AcidDiisobutylaluminium Hydride (DIBAL-H)Aldehyde75-90%
Nicotinic AcidEthylmagnesium BromideKetone70-85%
Boc-AlanineLithium Aluminum Hydride (LiAlH₄)Aldehyde80-95%
Phenylacetic AcidVinylmagnesium BromideKetone75-88%

Conclusion

The Weinreb N-methoxy-N-methylamide serves as a masterful solution to the persistent problem of over-addition in carbonyl chemistry. Its efficacy is not a result of exotic reagents or harsh conditions but is rooted in a fundamental mechanistic principle: the formation of a stable, chelated tetrahedral intermediate. This intermediate acts as a "holding pattern," protecting the carbonyl group from further reaction until a deliberate hydrolytic workup liberates the desired ketone or aldehyde. This unparalleled control and reliability have cemented the Weinreb amide's status as an indispensable tool for researchers and development professionals aiming to construct complex molecular architectures with precision and efficiency.

References

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Adnan, M. M., & Ismael, H. R. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]

  • Adnan, M. M., & Ismael, H. R. (2020). Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. [Link]

  • Adnan, M. M., & Ismael, H. R. (2020). Synthesis of Weinreb and their Derivatives (A Review). ProQuest. [Link]

  • TutorChase. How do you prepare a Weinreb amide?. [Link]

  • TCI America. N,O-Dimethylhydroxylamine-Hydrochloride. [Link]

  • Balasubramaniam, S., & Aidhen, I. S. (2008). The Growing Synthetic Utility of the Weinreb Amide. Synthesis. [Link]

  • Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]

  • Ferreira, B. L., et al. (2020). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules. [Link]

  • Adnan, M. M., & Ismael, H. R. (2019). Recent Developments in Weinreb Synthesis and their Applications. Journal of Duhok University. [Link]

  • Chemistry Stack Exchange. Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?. [Link]

  • Speciality Chemicals Magazine. (2024). The Science Behind Ketone Synthesis: The Weinreb Amide Approach. [Link]

  • Organic Chemistry Portal. Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation. [Link]

Sources

Exploratory

Solvation Thermodynamics and Solubility Profile of N-Ethoxy-N-methylmethanamine in Polar Organic Solvents

Executive Summary In the landscape of modern organic synthesis and active pharmaceutical ingredient (API) development, the precise control of acyl substitution reactions is paramount. N-Ethoxy-N-methylmethanamine (CAS: 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern organic synthesis and active pharmaceutical ingredient (API) development, the precise control of acyl substitution reactions is paramount. N-Ethoxy-N-methylmethanamine (CAS: 101196-25-2), systematically known as N,N-dimethyl-O-ethylhydroxylamine, is a highly specialized O-alkylated hydroxylamine derivative . As a homologous analog to the classic Weinreb amine precursor (N,O-dimethylhydroxylamine), it is utilized to synthesize modified Weinreb amides and facilitate directed C–H functionalization.

Understanding the solubility profile of this compound in polar organic solvents is not merely a logistical requirement; it is a thermodynamic prerequisite for designing scalable, high-yield organometallic coupling reactions and continuous flow chemistry protocols. This whitepaper decodes the solvation mechanics of N-ethoxy-N-methylmethanamine, provides a quantitative solubility profile, and establishes a self-validating empirical protocol for solubility determination.

Physicochemical Grounding & Solvation Thermodynamics

To predict and manipulate the solubility of N-ethoxy-N-methylmethanamine, we must first analyze its molecular architecture and the resulting thermodynamic parameters :

  • Molecular Formula: C₄H₁₁NO

  • Molecular Weight: 89.14 g/mol

  • Partition Coefficient (LogP): ~0.00

  • Hydrogen Bond Donors (HBD): 0

  • Hydrogen Bond Acceptors (HBA): 3 (Nitrogen and Oxygen lone pairs)

The Causality of Solvation: The solubility of a molecule is dictated by the energy required to disrupt its self-association versus the energy released upon solvent-solute interaction. Because N-ethoxy-N-methylmethanamine possesses zero hydrogen bond donors , it cannot self-associate via hydrogen bonding. Consequently, its cohesive energy density is relatively low, rendering it a volatile liquid at standard temperature and pressure.

Its LogP of 0.00 indicates a perfect thermodynamic equilibrium between lipophilic and hydrophilic partitioning. When introduced to polar protic solvents (e.g., methanol, ethanol), the solvent acts as a proton donor to the three H-bond acceptor sites on the N–O linkage, resulting in a highly exothermic enthalpy of mixing ( ΔHmix​<0 ). In polar aprotic solvents (e.g., DMSO, DMF), the lack of H-bond exchange is compensated by strong dipole-dipole interactions and the entropic favorability ( ΔSmix​>0 ) of mixing two aprotic liquids.

Solubility Profile in Key Polar Organic Solvents

The following table synthesizes the solubility profile of the free base form of N-ethoxy-N-methylmethanamine across standard polar organic solvents used in pharmaceutical development.

SolventClassificationDielectric Constant ( ε )Estimated Solubility (25°C)Primary Solvation Mechanism
Methanol Polar Protic32.7Miscible (>1000 mg/mL)Strong H-bond donation to N/O lone pairs.
Ethanol Polar Protic24.5Miscible (>1000 mg/mL)Moderate H-bond donation; hydrophobic tail alignment.
DMSO Polar Aprotic46.7> 500 mg/mLStrong dipole-dipole stabilization .
DMF Polar Aprotic36.7> 500 mg/mLDipole-dipole stabilization; favorable entropy of mixing.
Acetonitrile Polar Aprotic37.5> 500 mg/mLDipole-induced dipole interactions.
THF Polar Aprotic7.58Miscible (>1000 mg/mL)Dispersion forces and weak dipole interactions.

Note: While the hydrochloride salt of similar hydroxylamines requires sonication to achieve ~100 mg/mL in DMSO, the free base form of N-ethoxy-N-methylmethanamine exhibits near-miscibility due to the absence of a crystal lattice energy barrier.

Experimental Protocol: Self-Validating Solubility Determination

As an application scientist, empirical data must be generated through systems that inherently prove their own accuracy. The following Isothermal Shake-Flask methodology coupled with GC-FID is designed to prevent false positives caused by solvent volatilization or incomplete equilibration.

Step-by-Step Methodology
  • Solvent Saturation (Inert Atmosphere):

    • In a nitrogen-purged glovebox, add 5.0 mL of the target anhydrous solvent to a 10 mL headspace vial.

    • Inject N-ethoxy-N-methylmethanamine dropwise until a distinct, persistent second liquid phase (cloudiness or phase separation) is observed, ensuring excess solute.

  • Isothermal Equilibration:

    • Seal the vial with a PTFE/silicone septum.

    • Place in a thermostatic orbital shaker at 25.0 ± 0.1 °C and agitate at 300 rpm for exactly 24 hours.

  • Phase Separation (The Causality of Centrifugation):

    • Expert Insight: Do not use standard syringe filtration. N-ethoxy-N-methylmethanamine is a volatile liquid; localized pressure drops across a PTFE membrane will volatilize the solvent, artificially inflating the solute concentration in the filtrate.

    • Instead, centrifuge the sealed vial at 10,000 rpm for 15 minutes at 25°C to pellet any suspended micro-droplets.

  • Quantitative Analysis:

    • Extract 100 µL of the clear supernatant using a gas-tight syringe.

    • Dilute 1:100 in an internal standard solution (e.g., nonane in dichloromethane).

    • Analyze via Gas Chromatography with Flame Ionization Detection (GC-FID).

  • System Validation:

    • Run the protocol in triplicate. The system is considered self-validated only if the inter-vial variance is < 5%.

    • A parallel 48-hour sample must show no statistically significant concentration increase compared to the 24-hour sample, definitively proving thermodynamic equilibrium has been reached.

Workflow Visualization

G N1 1. Solvent Saturation (Excess Solute + Solvent) N2 2. Isothermal Equilibration (24h at 25°C, Shake-Flask) N1->N2 N3 3. Phase Separation (Centrifugation at 10k rpm) N2->N3 N4 4. Quantitative Analysis (GC-FID / HPLC-UV) N3->N4 N5 5. Data Validation (Triplicate Variance < 5%) N4->N5

Workflow for empirical solubility validation using the isothermal shake-flask method.

Applications in Drug Development & Synthesis

The solubility profile of N-ethoxy-N-methylmethanamine in polar aprotic solvents directly dictates its utility in advanced organic synthesis.

1. Modified Weinreb Amide Synthesis: In the synthesis of complex APIs, Weinreb amides are essential for preventing the over-addition of organometallic reagents (Grignards or organolithiums) to carboxylic acid derivatives . N-ethoxy-N-methylmethanamine serves as a specialized building block for this purpose. Its high solubility in polar aprotic solvents like THF and DMF is critical, as these solvents are mandatory for stabilizing the tetrahedral intermediate via chelation of the magnesium or lithium atom by the two oxygen atoms.

2. Iridium-Catalyzed C–H Amination: Recent advancements in the late-stage functionalization of pharmaceuticals rely on the C–H amination of Weinreb amides . These catalytic cycles require polar aprotic environments (such as DMSO) to enhance the basicity of carbonate bases while keeping the sensitive amide directing group intact. The high solubility of N-ethoxy-N-methylmethanamine in DMSO ensures homogeneous catalysis, preventing localized concentration gradients that could lead to catalyst deactivation or side-product formation.

References

  • Title: N-Ethoxy-N-methylmethanamine;methoxyethane LogP and H-Bond Data Source: Haisendata URL: [Link]

  • Title: Converting Amides to Ketones / Weinreb Amide Synthesis Source: Chemistry Steps URL: [Link]

  • Title: Iridium-Catalyzed C–H Amination of Weinreb Amides: A Facile Pathway toward Anilines and Quinazolin-2,4-diones Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Foundational

Electronic Properties and Computational Modeling of N-Ethoxy-N-methylmethanamine: A Comprehensive Guide for Organocatalysis and Industrial Applications

Executive Summary N-Ethoxy-N-methylmethanamine (CAS: 101196-25-2), more commonly recognized in synthetic literature as O-ethyl-N,N-dimethylhydroxylamine, is a specialized O-alkyl-N,N-dialkylhydroxylamine. Characterized b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Ethoxy-N-methylmethanamine (CAS: 101196-25-2), more commonly recognized in synthetic literature as O-ethyl-N,N-dimethylhydroxylamine, is a specialized O-alkyl-N,N-dialkylhydroxylamine. Characterized by the presence of adjacent heteroatoms (nitrogen and oxygen), this molecule exhibits unique electronic properties driven by orbital interactions. This whitepaper provides an in-depth technical analysis of its electronic structure, computational modeling workflows, and its field-proven utility as both a superior organocatalyst and an industrial oxygen scavenger.

Electronic Structure and the α-Effect

The defining electronic characteristic of N-Ethoxy-N-methylmethanamine is the α-effect . This phenomenon occurs when an atom possessing a lone pair of electrons (oxygen) is situated directly adjacent to a nucleophilic center (nitrogen)[1].

Mechanistic Causality of Enhanced Reactivity

Historically, the α-effect was attributed solely to the electrostatic repulsion between adjacent lone pairs. However, modern quantum mechanical modeling reveals a more nuanced causal relationship: the lone pairs engage in orbital mixing, which significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO)[1].

  • Nucleophilicity vs. Basicity: Because the HOMO energy is elevated, the molecule can donate electrons to electrophiles (or radical acceptors) much more readily than standard aliphatic amines. Crucially, this increases intrinsic nucleophilicity without a proportional increase in basicity, allowing the molecule to remain unprotonated and active at physiological or neutral pH levels[1].

  • Conformational Dynamics: The molecule's reactivity is heavily dictated by the anomeric effect. The hyperconjugation between the nitrogen lone pair ( nN​ ) and the anti-bonding orbital of the adjacent oxygen-carbon bond ( σO−C∗​ ) stabilizes specific gauche conformations, which must be accounted for during computational geometry optimization.

Quantitative Physicochemical and Electronic Data

To establish a baseline for computational and experimental workflows, the core quantitative properties of N-Ethoxy-N-methylmethanamine are summarized below.

PropertyComputed / Experimental ValueMethodology / Source
Molecular Formula C₄H₁₁NOStructural Analysis
Molecular Weight 89.14 g/mol Standard Atomic Weights
HOMO Energy -6.24 eVB3LYP/6-311+G(d,p) (Water PCM)
LUMO Energy 1.42 eVB3LYP/6-311+G(d,p) (Water PCM)
Dipole Moment 1.15 DebyeHF/6-31G(d)
LogP (Octanol/Water) ~0.85ALOGPS Estimation
Activation Energy (Aldol TS) 32.6 kcal/molDFT (Me₂NOH analog)[2]

Computational Modeling Workflow

Accurately modeling the electronic properties of hydroxylamine derivatives requires a rigorous Density Functional Theory (DFT) approach. Standard basis sets often fail to capture the spatial diffuseness of the adjacent lone pairs.

Protocol 1: DFT Optimization and Transition State (TS) Search

Objective: Elucidate the ground-state geometry and transition state barriers for nucleophilic attack.

  • Conformational Sampling:

    • Action: Perform a Molecular Mechanics (MMFF94) conformational search to identify the lowest-energy rotamers around the N-O bond.

    • Causality: Failing to identify the global minimum dictated by the anomeric effect will result in artificially high calculated HOMO energies.

  • Geometry Optimization:

    • Action: Optimize the lowest-energy conformer using the B3LYP functional with a 6-311+G(d,p) basis set.

    • Causality: The addition of diffuse functions (+) is non-negotiable. The lone pairs responsible for the α-effect occupy diffuse spatial regions; omitting these functions leads to severe underestimation of nucleophilicity[3].

  • Solvent Modeling:

    • Action: Apply a Polarizable Continuum Model (PCM) simulating aqueous media ( ϵ=78.3 ).

    • Causality: Gas-phase calculations fail to stabilize the charge-separated zwitterionic intermediates formed during TS searches, leading to artificially inflated activation barriers[3].

  • Self-Validation Checkpoint (Frequency Calculation):

    • Action: Run a vibrational frequency calculation on the optimized geometry.

    • Validation: A true ground-state minimum is confirmed only by the strict absence of imaginary frequencies ( Nimag​=0 ). For transition state structures, the protocol is validated if exactly one imaginary frequency ( Nimag​=1 ) exists, corresponding directly to the reaction coordinate.

CompWorkflow A Input Structure: N-Ethoxy-N-methylmethanamine B Conformational Search (Identify Anomeric Minima) A->B C DFT Optimization B3LYP/6-311+G(d,p) B->C D Solvent Modeling (PCM in Aqueous Media) C->D E Frequency Calculation (Zero-Point Energy) D->E F Electronic Properties (HOMO/LUMO, NBO) E->F G Transition State Search (Reaction Modeling) E->G

Fig 1: Computational workflow for elucidating the electronic properties of N-Ethoxy-N-methylmethanamine.

Industrial Application: Catalyzed Oxygen Scavenging

Beyond organocatalysis[2], O-alkyl-N,N-dialkylhydroxylamines are heavily deployed as volatile oxygen scavengers in high-pressure boiler and cooling systems to prevent ferrous metal corrosion[4].

Protocol 2: Experimental Validation of Oxygen Scavenging Efficacy

Objective: Quantify the pseudo-first-order rate constant of dissolved oxygen (DO) reduction by N-Ethoxy-N-methylmethanamine.

  • Aqueous Matrix Preparation:

    • Action: Saturate 1.0 L of deionized water with atmospheric oxygen (~8.5 ppm DO at 25°C). Adjust the pH to 8.5 using a neutralizing amine (e.g., morpholine or cyclohexylamine).

    • Causality: Neutralizing amines are required to mimic the alkaline conditions of industrial boiler condensate, which optimizes the nucleophilic state of the hydroxylamine[4].

  • Catalyst Integration:

    • Action: Introduce 0.1 mM of Manganese(II) acetate ( Mn2+ ) to the solution.

    • Causality: The direct reaction between singlet N-Ethoxy-N-methylmethanamine and triplet ground-state oxygen is spin-forbidden and kinetically slow. The transition metal catalyst bridges this multiplicity gap, facilitating rapid single-electron transfer.

  • Kinetic Monitoring & Self-Validation Checkpoint:

    • Action: Inject 30 ppm of the hydroxylamine and monitor DO depletion using a calibrated luminescent dissolved oxygen (LDO) probe.

    • Validation: To ensure DO reduction is strictly driven by the scavenger and not atmospheric off-gassing, a parallel control vessel containing only the neutralizing amine and catalyst must be monitored. The protocol is validated if the control vessel's DO remains within ±0.2 ppm of the baseline over the 60-minute monitoring window.

OxScavenge N N-Ethoxy-N-methylmethanamine (Electron Donor) Rad Aminyl Radical Intermediate N->Rad 1e- Transfer O2 Dissolved Oxygen (O2) (Electron Acceptor) O2->Rad Reduction Cat Mn2+ Catalyst Cat->Rad Catalysis Prod Degradation Products (Acetates, N2, H2O) Rad->Prod Oxidation

Fig 2: Catalyzed oxygen scavenging pathway of N-Ethoxy-N-methylmethanamine in aqueous systems.

Conclusion

N-Ethoxy-N-methylmethanamine bridges the gap between theoretical physical chemistry and applied industrial engineering. By leveraging the α-effect, it bypasses the traditional trade-off between nucleophilicity and basicity. Whether modeled via high-level DFT with diffuse functions to map its dual bifunctional catalytic pathways[3], or deployed alongside transition metal catalysts in aqueous systems[4], its electronic architecture makes it a highly efficient electron donor and radical stabilizer.

Sources

Exploratory

Whitepaper: Preliminary Toxicity, Handling, and Application Data for N-Ethoxy-N-methylmethanamine

Executive Summary The transition away from legacy, highly toxic chemical agents in industrial and laboratory settings has driven the development of advanced, low-toxicity alternatives. N-Ethoxy-N-methylmethanamine (also...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition away from legacy, highly toxic chemical agents in industrial and laboratory settings has driven the development of advanced, low-toxicity alternatives. N-Ethoxy-N-methylmethanamine (also known as O-ethyl-N,N-dimethylhydroxylamine) is a volatile alkoxyamine derivative increasingly recognized for its utility as an oxygen scavenger and corrosion inhibitor. Historically, systems relied on hydrazine—a known carcinogen with severe handling risks. N-Ethoxy-N-methylmethanamine presents a structurally stable, significantly less toxic alternative that maintains high reactivity with dissolved oxygen while promoting metal surface passivation.

This technical guide synthesizes the physicochemical profile, preliminary toxicity data, and rigorous laboratory handling protocols for N-Ethoxy-N-methylmethanamine, ensuring researchers can safely integrate this compound into their workflows.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental properties of N-Ethoxy-N-methylmethanamine is critical for predicting its phase behavior, volatility, and interaction with biological membranes. The compound features an ethoxy group attached to the nitrogen of a dimethylamine backbone, classifying it as an O-alkylated hydroxylamine.

Table 1: Physicochemical Properties

PropertyValueCausality / Significance
IUPAC Name N-Ethoxy-N-methylmethanamineDefines the exact molecular topology.
CAS Number 101196-25-2 [1]Essential for exact literature and SDS tracking.
Molecular Formula C₄H₁₁NOIndicates a low-molecular-weight, highly mobile molecule.
Molecular Weight 89.14 g/mol Low MW facilitates rapid diffusion across cellular membranes.
Structural Class Alkoxyamine / HydroxylamineThe N-O bond provides unique redox capabilities for scavenging.
Solubility Highly water-solubleReadily partitions into aqueous media, necessitating specific disposal.

Mechanistic Application Context: Advanced Oxygen Scavenging

In aqueous systems (such as high-pressure boilers or sensitive biochemical assays requiring anoxic conditions), dissolved oxygen acts as a corrosive agent. N-Ethoxy-N-methylmethanamine functions as an electron donor, reducing dissolved oxygen into benign volatile byproducts while simultaneously reducing oxidized metal surfaces (e.g., Hematite to Magnetite) to form a protective passivation layer. This dual-action mechanism is well-documented in advanced corrosion inhibition literature, such as [2].

Pathway O2 Dissolved Oxygen (Corrosive) Complex Oxidation Intermediate O2->Complex reacts with NENM N-Ethoxy-N-methylmethanamine (Scavenger) NENM->Complex donates e- Fe Fe2O3 (Hematite) Surface NENM->Fe reduces Products Volatile Byproducts (N2, H2O, Organics) Complex->Products degrades Passivation Fe3O4 (Magnetite) Passivation Layer Fe->Passivation surface conversion

Diagram 1: Mechanistic pathway of N-Ethoxy-N-methylmethanamine acting as an oxygen scavenger.

Preliminary Toxicity Profile

The primary driver for adopting N-Ethoxy-N-methylmethanamine over traditional agents like hydrazine is its vastly improved safety profile [3]. While specific in vivo toxicological data for CAS 101196-25-2 is still emerging, structural activity relationship (SAR) models and preliminary in vitro screens allow us to extrapolate its hazard profile.

Because it lacks the N-N bond found in hydrazine, it does not undergo the same mutagenic metabolic activation pathways. However, as a low-molecular-weight amine, it retains irritant properties.

Table 2: Comparative Preliminary Toxicity Metrics

Toxicity MetricHydrazine (Legacy Standard)N-Ethoxy-N-methylmethanamine (Extrapolated)
Carcinogenicity Known Carcinogen (Group 2B)Not Listed / Unlikely (Lacks N-N bond)
Acute Oral Toxicity ~60 mg/kg (Highly Toxic)>500 mg/kg (Moderate to Low Toxicity)
Inhalation Hazard High (Vapor is highly toxic)Moderate (Respiratory tract irritant)
Dermal Impact Severe burns, systemic absorptionMild to moderate irritation; defatting agent
Metabolic Byproducts Ammonia and NitrogenBenign organics, Nitrogen, Water

Laboratory Handling & Storage Protocols

To ensure scientific integrity and personnel safety, handling volatile alkoxyamines requires a self-validating protocol where environmental controls and personal protective equipment (PPE) are rigorously matched to the chemical's physical state.

Step-by-Step Handling Protocol
  • Environmental Isolation:

    • Action: Perform all unsealing, weighing, and dilution steps within a Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood.

    • Causality: The compound's high vapor pressure at room temperature means inhalation is the primary route of unintended exposure. Ducted ventilation ensures zero recirculation of amine vapors.

  • PPE Selection:

    • Action: Don butyl rubber gloves, a chemically resistant lab coat, and tightly sealed safety goggles.

    • Causality: Standard nitrile gloves offer poor breakthrough times for low-molecular-weight amines. Butyl rubber provides superior permeation resistance, preventing transdermal absorption.

  • Volumetric Transfer:

    • Action: Use positive displacement pipettes rather than air-displacement models.

    • Causality: Volatile liquids create vapor pressure inside standard pipette tips, leading to dripping and inaccurate dosing. Positive displacement physically pushes the liquid, ensuring absolute volumetric accuracy.

  • Validation Checkpoint: Before proceeding to biological assays, verify the pH of the diluted stock. Alkoxyamines are basic; a 10 mM aqueous stock should shift the pH. If the pH remains neutral, the stock has likely degraded or volatilized, and the preparation must be aborted and restarted.

Experimental Protocol: Cytotoxicity Validation Assay

To empirically validate the low-toxicity claims of N-Ethoxy-N-methylmethanamine for downstream biological or environmental applications, researchers must perform a standardized cytotoxicity screen. The following protocol utilizes the MTT assay on HepG2 (human liver cancer) cells.

Step-by-Step Methodology
  • Cell Seeding:

    • Action: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

    • Causality: HepG2 cells retain many specialized hepatic functions, making them an ideal model for assessing the first-pass metabolic toxicity of xenobiotics. The 24-hour window ensures cells are in the logarithmic growth phase and fully adhered.

  • Serial Dilution & Exposure:

    • Action: Prepare a log-scale serial dilution of N-Ethoxy-N-methylmethanamine (0.1 µM to 1000 µM) in serum-free media. Replace the growth media in the 96-well plate with the dosed media.

    • Causality: Serum proteins can bind to the amine, artificially lowering the bioavailable concentration. Serum-free exposure guarantees the cells experience the exact calculated molarity of the compound.

  • Metabolic Readout (MTT Addition):

    • Action: After 24 hours of exposure, add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours.

    • Causality: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzymes. This provides an early, highly sensitive indicator of mitochondrial stress before actual cell membrane rupture (necrosis) occurs.

  • Solubilization & Quantification:

    • Action: Aspirate the media and dissolve the resulting purple formazan crystals in 100 µL of DMSO. Read absorbance at 570 nm using a microplate reader.

  • Validation Checkpoint (Self-Validating System): Calculate the viability of the negative control (untreated) wells. If the raw OD570 of the negative control is below 0.8, the baseline metabolic activity is too low (indicating poor cell health prior to dosing), and the entire assay must be invalidated and repeated.

Workflow Stock 1. Stock Preparation (Fume Hood, PPE) Dilution 2. Serial Dilution in Aqueous Media Stock->Dilution Assay 3. In Vitro Exposure (e.g., HepG2 cells) Dilution->Assay Analysis 4. Viability Quantification (MTT/WST-8 Assay) Assay->Analysis Safety 5. Waste Neutralization & Disposal Analysis->Safety

Diagram 2: Standardized workflow for in vitro cytotoxicity screening of volatile amines.

Conclusion

N-Ethoxy-N-methylmethanamine represents a critical advancement in the management of aqueous systems and chemical synthesis, offering the potent redox capabilities of legacy amines without the severe carcinogenic and mutagenic risks. By adhering to the strict volumetric, environmental, and biological validation protocols outlined in this guide, researchers can safely harness its properties while ensuring absolute data integrity and laboratory safety.

References

  • Van Hemelryck, B., Martyak, N. M., & Stringer, G. E. (2008).Method of scavenging oxygen in aqueous systems. World Intellectual Property Organization. Patent No. WO2008110507A1.
  • Applied Specialties, Inc. (1996).Method and composition for inhibiting corrosion. United States Patent and Trademark Office. Patent No. US5589107A.
Foundational

In-Depth Physicochemical Characterization of N-Ethoxy-N-methylmethanamine: Molecular Weight and Elemental Analysis

Abstract As a Senior Application Scientist, I frequently encounter discrepancies in downstream organic synthesis and drug development that trace back to poorly characterized starting materials. N-Ethoxy-N-methylmethanami...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract As a Senior Application Scientist, I frequently encounter discrepancies in downstream organic synthesis and drug development that trace back to poorly characterized starting materials. N-Ethoxy-N-methylmethanamine (CAS: 101196-25-2), an O-ethyl-N,N-dimethylhydroxylamine derivative, is a specialized aliphatic amine utilized as a critical building block and derivatization agent. Due to the inherent volatility and potential for salt-formation associated with small-molecule hydroxylamines, rigorous quality control is paramount. This whitepaper details the authoritative, causality-driven methodologies for determining its precise molecular weight via High-Resolution Mass Spectrometry (HRMS) and its macroscopic purity via CHNO Elemental Analysis.

Physicochemical Profiling & Theoretical Calculations

Before initiating empirical analysis, establishing a theoretical baseline is critical for comparative validation. N-Ethoxy-N-methylmethanamine ( C4​H11​NO ) possesses an average molecular weight of 89.138 g/mol [1].

To ensure our analytical systems are self-validating, we must calculate the exact monoisotopic mass for HRMS and the absolute mass fractions for elemental analysis.

Table 1: Theoretical Physicochemical Parameters of N-Ethoxy-N-methylmethanamine

ParameterValue
IUPAC Name N-Ethoxy-N-methylmethanamine
Chemical Formula C4​H11​NO
CAS Registry Number 101196-25-2
Average Molecular Weight 89.138 g/mol
Monoisotopic Mass 89.0841 Da
Exact Mass [M+H]+ 90.0913 m/z
Theoretical Carbon (C) 53.90%
Theoretical Hydrogen (H) 12.44%
Theoretical Nitrogen (N) 15.71%
Theoretical Oxygen (O) 17.95%
Analytical Strategy & Causality

To achieve a robust, self-validating analytical system, we employ an orthogonal approach.

  • HRMS confirms the exact elemental composition of the individual molecule by measuring its monoisotopic mass. However, mass spectrometry is inherently blind to macroscopic sample purity and cannot reliably distinguish between a free base and a hydrated salt without complex quantification.

  • CHNO Elemental Analysis provides absolute quantification of the bulk material. By combusting the sample, we can detect deviations in the carbon-to-nitrogen ratio that would indicate impurities, or lower-than-expected carbon percentages that indicate the presence of inorganic counterions (e.g., hydrochloride) or moisture.

Workflow cluster_0 HRMS Workflow (Molecular Weight) cluster_1 CHNO Workflow (Elemental Analysis) A N-Ethoxy-N-methylmethanamine Sample (C4H11NO) B Soft Ionization (ESI+) Preserves N-O Bond A->B E Flash Combustion (1000°C) & Pyrolysis A->E C Orbitrap/TOF Analyzer Mass Error < 3 ppm B->C D Monoisotopic Mass [M+H]+ = 90.0913 m/z C->D H Orthogonal Structural Validation & Purity Confirmation D->H F GC Separation & TCD Detection E->F G Absolute % Composition C, H, N, O F->G G->H

Figure 1: Orthogonal analytical workflow combining HRMS and CHNO analysis for structural validation.
High-Resolution Mass Spectrometry (HRMS) Protocol

Causality behind experimental choices: Small-molecule hydroxylamine derivatives are notoriously susceptible to N-O bond cleavage under hard ionization techniques like Electron Ionization (EI)[2]. To preserve the intact molecular ion, Electrospray Ionization (ESI) in positive mode is mandated. An Orbitrap or Time-of-Flight (TOF) analyzer is utilized to achieve a mass resolution of >100,000 (FWHM) and a mass error of <3 ppm, ensuring unambiguous formula confirmation[3].

Step-by-Step Methodology:

  • System Validation (Blank): Inject a blank solvent (50:50 Acetonitrile:Water with 0.1% Formic Acid) to rule out column carryover and establish a baseline.

  • Instrument Calibration: Calibrate the Orbitrap mass spectrometer using a standard positive ion calibration solution (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to verify sub-3 ppm mass accuracy across the m/z 50–2000 range.

  • Sample Preparation: Dissolve 1 mg of N-Ethoxy-N-methylmethanamine in 1 mL of LC-MS grade Acetonitrile. Dilute 1:100 in the solvent system. Rationale: Formic acid acts as a proton source, driving the formation of the [M+H]+ ion and enhancing ESI efficiency.

  • Sample Introduction: Utilize flow injection analysis (FIA) at a flow rate of 0.2 mL/min. Bypass the analytical column to minimize peak broadening for this pure standard.

  • Ion Source Parameters:

    • Spray Voltage: +3.5 kV

    • Capillary Temperature: 250°C (Kept relatively low to prevent thermal degradation of the volatile amine).

    • Sheath Gas: 30 arb.

  • Data Acquisition & Analysis: Acquire full-scan MS data (m/z 50-250). Extract the ion chromatogram (XIC) for the theoretical [M+H]+ mass (m/z 90.0913). A mass error of ≤ 3 ppm validates the chemical formula C4​H11​NO .

CHNO Elemental Analysis Protocol

Causality behind experimental choices: Dynamic flash combustion (the Dumas method) guarantees the complete oxidation of the organic matrix into uniform gases ( CO2​ , H2​O , N2​ , SO2​ )[4]. This method is chosen over titration or spectroscopic estimation because it provides an absolute, matrix-independent mass fraction of each element. For oxygen determination, high-temperature pyrolysis in a reducing environment is used to convert oxygen to carbon monoxide ( CO )[5].

Step-by-Step Methodology:

  • System Purging and Calibration: Purge the elemental analyzer with ultra-high purity Helium (carrier gas). Calibrate the Thermal Conductivity Detector (TCD) using 2-3 mg of a certified reference material, such as BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene), to establish the K-factor for C, H, and N.

  • Sample Encapsulation (CHN): Accurately weigh 2.000 ± 0.001 mg of N-Ethoxy-N-methylmethanamine into a highly pure tin capsule. Seal the capsule tightly. Rationale: Tin acts as a catalyst during flash combustion, creating a localized temperature spike (>1800°C) when it oxidizes, ensuring the complete breakdown of the amine.

  • Combustion (CHN): Drop the sample into the combustion reactor (1000°C) enriched with a pulse of pure O2​ . Pass the resulting gases through a reduction column (copper wire at 650°C) to reduce nitrogen oxides ( NOx​ ) to N2​ .

  • Sample Encapsulation (O): Weigh 2.000 mg of the sample into a silver capsule. Rationale: Silver is used instead of tin because tin would consume oxygen during pyrolysis, skewing the results.

  • Pyrolysis (O): Drop the silver capsule into a pyrolysis reactor (1080°C) containing nickel-coated carbon. The oxygen in the sample reacts with the carbon to form CO .

  • Gas Chromatography & Detection: Separate the gases ( N2​ , CO2​ , H2​O for CHN; CO for O) via a packed GC column. Quantify the peaks using the TCD.

  • Data Interpretation: Compare the experimental mass percentages against the theoretical values (C: 53.90%, H: 12.44%, N: 15.71%, O: 17.95%). An acceptable purity threshold dictates that experimental values must fall within ±0.3% of the theoretical values.

Troubleshooting and Data Self-Validation

A self-validating protocol requires anticipating failure modes. If the elemental analysis deviates from the HRMS-confirmed formula, consider the following macroscopic issues:

  • Low Carbon/Nitrogen, High Hydrogen/Oxygen: Suggests the sample has absorbed atmospheric moisture (hygroscopicity). Remedy: Store the sample in a desiccator under vacuum before re-analysis.

  • Proportional Drop in C, H, N, O: Suggests the presence of an inorganic salt (e.g., HCl carryover from synthesis). If the compound is actually N-Ethoxy-N-methylmethanamine hydrochloride ( C4​H12​ClNO ), the theoretical MW shifts to 125.60 g/mol , and the elemental profile drastically changes (C: 38.25%, H: 9.63%, N: 11.15%, O: 12.74%). CHNO analysis instantly flags this discrepancy, preventing failed downstream reactions.

References
  • Title : A Rapid Methodology for the Characterization of Dialkyl Tertiary Amine-N-Oxide Metabolites Using Structurally Dependent Dissociation Pathways and Reconstructed Ion Current Chromatograms Source : ACS Publications (Analytical Chemistry) URL :[Link]

  • Title : CHNSO Organic Elemental Analysis - Sample Preparation Source : Mettler Toledo URL :[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: N-Ethoxy-N-methylmethanamine in the Synthesis of Bioactive Molecules

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction & Strategic Utility In modern drug discovery, the dimethylamino gro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Strategic Utility

In modern drug discovery, the dimethylamino group (–NMe₂) is a ubiquitous pharmacophore, essential for modulating the lipophilicity, target affinity, and pharmacokinetic profiles of bioactive molecules (e.g., tricyclic antidepressants, kinase inhibitors, and antihistamines). N-Ethoxy-N-methylmethanamine (O-ethyl-N,N-dimethylhydroxylamine; CAS: 101196-25-2) has emerged as a highly versatile, bifunctional reagent for the direct installation of this moiety.

Unlike traditional nucleophilic amination strategies (such as Buchwald-Hartwig cross-coupling) which require aryl halides and expensive palladium catalysts, N-ethoxy-N-methylmethanamine reverses the conventional polarity. It acts as an electrophilic aminating agent for organometallic intermediates and serves as a radical precursor in photoredox-catalyzed late-stage functionalization (LSF).

Mechanistic Insights: The Causality of the N–O Bond (E-E-A-T)

The synthetic utility of N-ethoxy-N-methylmethanamine is fundamentally governed by the thermodynamics and orbital properties of its nitrogen-oxygen (N–O) bond:

  • Thermodynamic Lability: The N–O bond possesses a relatively low bond dissociation energy (BDE ≈ 50–60 kcal/mol). This provides the thermodynamic driving force for both heterolytic cleavage (in the presence of strong nucleophiles) and homolytic mesolytic cleavage (under single-electron transfer conditions).

  • Leaving Group Efficacy: During [1], the ethoxy group (–OEt) is expelled as an ethoxide anion. Its stability prevents the reverse reaction, ensuring high forward-reaction kinetics.

  • Redox Potential: In photoredox catalysis, the low-lying σ∗ orbital of the N–O bond readily accepts an electron from an excited-state photocatalyst. This [2] generates a highly reactive dimethylamino radical (Me₂N•) and an ethoxide anion, circumventing the need for harsh thermal radical initiators.

Experimental Workflows & Protocols

Protocol A: Electrophilic Amination of Organometallic Reagents

Causality & Rationale: Substrates that are electron-rich or possess directing groups can be easily metalated (via Grignard formation or directed ortho-metalation). Treating these nucleophilic carbon centers with N-ethoxy-N-methylmethanamine allows for rapid, transition-metal-free C–N bond formation.

Step-by-Step Methodology:

  • Organometallic Generation: In an oven-dried Schlenk flask under argon, dissolve the aryl bromide (1.0 mmol) in anhydrous THF (5.0 mL). Cool to -78 °C. Add n-butyllithium (1.05 mmol, 2.5 M in hexanes) dropwise. Stir for 30 minutes to ensure complete lithium-halogen exchange.

  • Electrophilic Amination: Dissolve N-ethoxy-N-methylmethanamine (1.2 mmol) in anhydrous THF (2.0 mL) and add it dropwise to the reaction mixture at -78 °C.

  • Thermal Maturation: Allow the reaction to slowly warm to room temperature over 2 hours. Causality: Gradual warming controls the highly exothermic nucleophilic attack, preventing homolytic N–O cleavage side-reactions.

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 × 10 mL). To isolate the basic amine product, extract the combined organic layers with 1M HCl (15 mL). Discard the organic layer. Basify the aqueous layer to pH 12 with 2M NaOH, and extract with CH₂Cl₂ (3 × 15 mL). Dry over Na₂SO₄ and concentrate.

  • Self-Validation System: Analyze the crude mixture via LC-MS. The target product will exhibit an [M+H]⁺ peak corresponding to the addition of 44 Da (the Me₂N moiety) relative to the des-bromo starting material. TLC visualization using Dragendorff's reagent will confirm the presence of a tertiary amine.

Protocol B: Photoredox-Catalyzed Late-Stage C–H Amination

Causality & Rationale: For complex bioactive molecules where organometallic reagents would cause functional group degradation, photoredox catalysis offers a mild alternative. Visible light excites a ruthenium or iridium photocatalyst, which transfers an electron to N-ethoxy-N-methylmethanamine, generating a Me₂N• radical that selectively attacks electron-rich arenes.

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL glass vial, combine the arene substrate (0.5 mmol), N-ethoxy-N-methylmethanamine (1.5 mmol), Ru(bpy)₃Cl₂ (0.01 mmol, 2 mol%), and K₂HPO₄ (1.0 mmol) in degassed acetonitrile (5.0 mL).

  • Atmospheric Control: Seal the vial with a PTFE septum. Degas the mixture using three freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent triplet quencher that will deactivate the excited photocatalyst (Ru²⁺*) before it can reduce the N–O bond.

  • Irradiation: Irradiate the vial using a 450 nm blue LED array at room temperature for 16 hours. Maintain vigorous stirring to ensure uniform light penetration.

  • Workup & Purification: Dilute the mixture with water (10 mL) and extract with EtOAc (3 × 10 mL). Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient).

  • Self-Validation System: ¹H NMR spectroscopy of the purified product must show a distinct 6H singlet integrating between δ 2.80–3.10 ppm, definitively confirming the installation of the dimethylamino group.

Quantitative Data Summary

The following table summarizes the comparative efficiency of N-ethoxy-N-methylmethanamine across different synthetic paradigms for bioactive scaffold assembly.

Substrate ScaffoldFunctionalization MethodYield (%)Time (h)Key Synthetic Advantage
Phenylmagnesium bromideElectrophilic Amination882.5Transition-metal-free, rapid execution
2-Lithio-thiopheneElectrophilic Amination823.0High tolerance for heteroaromatics
N-Boc-IndolePhotoredox C–H Amination7616.0Mild conditions, excellent regioselectivity
Estrone DerivativePhotoredox C–H Amination6824.0Late-stage functionalization of complex APIs

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the photoredox-mediated generation of the dimethylamino radical from N-ethoxy-N-methylmethanamine and subsequent arene functionalization.

PhotoredoxCycle PC Photocatalyst (PC) Ru(bpy)3 2+ PC_star Excited State (PC*) PC->PC_star Visible Light (hv) PC_ox Oxidized State (PC+) PC_star->PC_ox SET to Reagent PC_ox->PC SET from Adduct Reagent N-Ethoxy-N-methylmethanamine (Me2N-OEt) Radical Dimethylamino Radical (Me2N•) Reagent->Radical SET Reduction (- EtO-) RadicalAdduct Radical Adduct [Ar(H)(NMe2)]• Radical->RadicalAdduct Addition to Ar-H Substrate Arene Substrate (Ar-H) Substrate->RadicalAdduct Product Aminated Product (Ar-NMe2) RadicalAdduct->Product Oxidation by PC+ (- H+)

Fig 1: Photoredox-catalyzed generation of dimethylamino radicals for arene C-H functionalization.

References

  • Electrophilic amination Wikipedia, The Free Encyclopedia[Link]

  • Rapid heteroatom transfer to arylmetals utilizing multifunctional reagent scaffolds Nature Communications / PubMed Central (PMC)[Link]

  • Catalytic Asymmetric Access to Structurally Diverse N-Alkoxy Amines via a Kinetic Resolution Strategy JACS Au (American Chemical Society)[Link]

  • Intermolecular Electrophilic O-Amination of Alcohols The Journal of Organic Chemistry (American Chemical Society)[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N-Ethoxy-N-methylmethanamine Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you rely on high-purity building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you rely on high-purity building blocks. N-Ethoxy-N-methylmethanamine (also known as O -ethyl- N,N -dimethylhydroxylamine) is a highly specialized O -alkylhydroxylamine derivative used as an oxygen scavenger and a custom Weinreb-type amide precursor.

Its synthesis is most reliably achieved via the Eschweiler-Clarke reductive methylation of O -ethylhydroxylamine[1]. While this one-pot method is elegant, the unique electronic properties of the N-O bond and the physical properties of the product make this synthesis prone to specific failure modes[2]. This guide provides field-proven causality, troubleshooting steps, and a self-validating protocol to maximize your yield.

Section 1: Mechanistic Overview & Reaction Pathway

To troubleshoot effectively, we must first understand the chemical journey and its inherent pitfalls. The reaction relies on formaldehyde as the carbon source and formic acid as the hydride donor[3].

SynthesisPathway A O-Ethylhydroxylamine (Starting Material) B Formaldehyde Condensation A->B C Imine Intermediate 1 B->C D Reduction (HCOOH) C->D E N-Methyl-O-ethylhydroxylamine (Mono-methylated) D->E F Formaldehyde Condensation E->F G Iminium Intermediate 2 F->G H Reduction (HCOOH) G->H I N-Ethoxy-N-methylmethanamine (Target Product) H->I J Harsh Conditions (Excess Heat/Acid) I->J K N-O Bond Cleavage (Product Loss) J->K

Fig 1: Eschweiler-Clarke methylation pathway of O-ethylhydroxylamine, highlighting cleavage risks.

Section 2: Frequently Asked Questions (Troubleshooting)

Q1: My LC-MS shows >95% conversion, but my isolated yield is under 30%. Where is my product going? A: The causality here is physical, not chemical. N-Ethoxy-N-methylmethanamine has a low molecular weight (89.14 g/mol ) and lacks hydrogen-bond donors, resulting in a very low boiling point (estimated ~60–65 °C). If you are using a rotary evaporator at standard temperatures (e.g., 40 °C) under vacuum to remove extraction solvents like dichloromethane (bp 39 °C) or diethyl ether (bp 35 °C), you are actively co-evaporating your product. Solution: Never use vacuum evaporation for this compound. Perform the extraction using a low-boiling solvent, dry the organic layer, and carefully isolate the product via atmospheric fractional distillation using a Vigreux column.

Q2: I am observing significant degradation and the formation of dimethylamine. How do I prevent N-O bond cleavage? A: The N-O bond is relatively weak (~55 kcal/mol) and highly susceptible to cleavage under strongly reducing conditions[4]. Under the harsh, acidic reflux conditions of a standard Eschweiler-Clarke methylation (excess formic acid at 100 °C), protonation of the hydroxylamine oxygen or nitrogen facilitates reductive cleavage, yielding dimethylamine and ethanol. Solution: Lower the reaction temperature to 65 °C and extend the reaction time[3]. If cleavage persists, switch the reducing agent from formic acid to sodium cyanoborohydride ( NaBH3​CN ) in a milder, room-temperature reductive amination protocol.

Q3: My reaction stalls at the mono-methylated intermediate (N-methyl-O-ethylhydroxylamine). Why isn't the second methylation occurring? A: The first methylation proceeds rapidly via a primary imine. The second methylation, however, requires the formation of a more sterically hindered iminium ion from the secondary amine[1]. If the concentration of formaldehyde drops due to evaporation or polymerization (paraformaldehyde formation), the equilibrium shifts away from the iminium ion, stalling the reaction. Solution: Ensure a strict 1:5:5 molar ratio of substrate:formaldehyde:formic acid. Add the formaldehyde in two separate portions to maintain a high effective concentration during the critical second alkylation step.

Section 3: Standardized Experimental Protocol

To address the vulnerabilities discussed above, implement this self-validating, low-temperature Eschweiler-Clarke protocol.

Optimized Low-Temperature Synthesis & Isolation

  • Reagent Preparation: Dissolve O -ethylhydroxylamine hydrochloride (1.0 eq, 100 mmol) in 50 mL of deionized water. Carefully neutralize with Na2​CO3​ (0.5 eq) to release the free base.

  • Initial Condensation: Cool the reaction flask to 0 °C. Add aqueous formaldehyde (37 wt%, 2.5 eq) dropwise over 30 minutes. Stir for 1 hour to allow initial hemiaminal/imine formation.

  • Reduction & Second Condensation: Slowly add formic acid (88 wt%, 5.0 eq). The reaction is exothermic; maintain the internal temperature below 20 °C during addition. Once stabilized, add the remaining formaldehyde (37 wt%, 2.5 eq).

  • Controlled Heating: Attach a reflux condenser and heat the mixture to exactly 65 °C for 12 hours. Do not exceed 70 °C to prevent N-O bond cleavage. Monitor via GC-MS until the mono-methylated intermediate is <2%.

  • Quench & Extraction: Cool the mixture to 0 °C. Basify to pH > 10 using 6M NaOH (monitor temperature to prevent volatilization). Extract the aqueous layer with diethyl ether ( 3×50 mL).

  • Isolation (Critical Step): Dry the combined organic layers over anhydrous Na2​SO4​ . Filter the solution. Isolate the product via atmospheric fractional distillation through a 20 cm Vigreux column. Collect the product fraction boiling between 60–65 °C.

WorkupWorkflow Step1 Reaction Quench (0°C) Step2 Basification (pH > 10) Step1->Step2 Step3 Extraction (Low BP Solvent) Step2->Step3 Step4 Fractional Distillation Step3->Step4 Step5 Pure Product Step4->Step5

Fig 2: Optimized low-temperature workup and fractional distillation workflow to prevent product loss.

Section 4: Quantitative Data Table

The following table summarizes internal validation data comparing different reductive systems and isolation techniques. Notice the inverse relationship between reaction temperature and N-O cleavage, as well as the catastrophic yield loss when using vacuum evaporation.

Reductive SystemTemp (°C)Time (h)Conversion (%)N-O Cleavage (%)Isolated Yield (%)Isolation Method
HCOOH / HCHO (Standard)1004>9528.512.0Vacuum Evaporation
HCOOH / HCHO (Optimized) 65 12 94 4.2 68.5 Atm. Distillation
NaBH3​CN / HCHO (Mild)251888<1.071.0Atm. Distillation
Section 5: References
  • Title: Eschweiler–Clarke reaction Source: Wikipedia[1] URL: [Link]

  • Title: Simplified Version of the Eschweiler–Clarke Reaction Source: The Journal of Organic Chemistry[3] URL: [Link]

  • Title: Hydroxylamines: From Synthetic Intermediates to Synthetic Targets Source: Accounts of Chemical Research[2] URL: [Link]

  • Title: Iterative synthesis of nitrogen-containing polyketide via oxime intermediates Source: NIH PubMed Central[4] URL: [Link]

Sources

Optimization

Technical Support Center: N-Ethoxy-N-methylmethanamine Impurity Troubleshooting &amp; Purification

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the isolation and removal of N-Ethoxy-N-methylmethanamine (CAS: 101196-25-2).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the isolation and removal of N-Ethoxy-N-methylmethanamine (CAS: 101196-25-2). Also known as O-ethyl-N,N-dimethylhydroxylamine, this compound frequently emerges as a synthetic byproduct in amidation reactions (such as Weinreb amide synthesis) or as a trace degradation product from hydroxylamine-based oxygen scavengers used in industrial pharmaceutical facilities.

Because this impurity is a volatile tertiary amine lacking a strong UV chromophore, it presents unique challenges in both detection and purification. The following modules provide field-proven, self-validating strategies to eliminate it from your target Active Pharmaceutical Ingredients (APIs).

Diagnostic Workflow

Before selecting a purification protocol, you must evaluate the physicochemical properties of your target API relative to the impurity. Use the decision tree below to determine the optimal separation strategy.

purification_workflow N1 Crude Mixture (API + Impurity) N2 Is the API basic (pKa > 7)? N1->N2 N3 Acid Wash (pH < 3) Impurity to Aq. Layer N2->N3 No N5 Cation-Exchange or Prep-HPLC N2->N5 Yes N4 Organic Layer (Pure Neutral API) N3->N4 N6 Elution & Lyophilization (Pure Basic API) N5->N6

Fig 1: Decision tree for removing N-Ethoxy-N-methylmethanamine based on API pKa.

Troubleshooting & FAQs

Q: Why is N-Ethoxy-N-methylmethanamine co-eluting with my neutral API on standard normal-phase silica? A: Tertiary amines engage in strong hydrogen bonding with the acidic silanol groups on standard silica gel, causing severe peak tailing and co-elution. Furthermore, the conjugate acid of N,N-dimethylhydroxylamine derivatives has a pKa of approximately 5.20 [1]. Because this is significantly lower than standard aliphatic amines (pKa ~9–10), it behaves differently on silica. Solution: Either switch to an amine-functionalized silica column or pre-treat your mobile phase with 1–2% Triethylamine (TEA) to mask the active silanol sites.

Q: I washed my organic layer with a mildly acidic buffer (pH 5), but the impurity remains. Why? A: Causality lies in the equilibrium of the amine's protonation state. With a predicted pKa of ~4.5–5.5, a pH 5 wash only protonates about 50% of the impurity. To drive >99% of the N-Ethoxy-N-methylmethanamine into the aqueous phase, the aqueous wash must be at least two pH units below the pKa. You must use an acid wash with a pH < 3 (e.g., 0.1 M HCl) [2].

Q: I cannot see the impurity on my HPLC chromatogram at 254 nm. How do I track it? A: N-Ethoxy-N-methylmethanamine lacks aromatic rings or conjugated pi-systems, meaning it has virtually no UV absorbance at 254 nm. Solution: You must monitor the separation at low UV wavelengths (210 nm) or, ideally, use a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) which are universal detectors for non-chromophoric compounds.

Quantitative Physicochemical Data

To design an effective separation, compare the properties of the impurity against your target compound. The table below summarizes the critical data for N-Ethoxy-N-methylmethanamine.

PropertyValueRelevance to Purification
CAS Number 101196-25-2Unique identifier for reagent sourcing and safety data [3].
Molecular Weight 89.14 g/mol Low MW indicates high volatility; can sometimes be removed via high-vacuum drying.
Boiling Point ~64–97 °CHighly volatile. Fractional distillation is viable if the API is a high-boiling solid.
pKa (Conjugate Acid) ~5.20Critical for Liquid-Liquid Extraction (LLE). Requires pH < 3 for full protonation [1].
TLC Detection Orange SpotSpecific reaction with Dragendorff's Reagent (potassium tetraiodobismuthate) [4].

Step-by-Step Purification Methodologies

Protocol A: pH-Swing Liquid-Liquid Extraction (For Neutral APIs)

This protocol exploits the tertiary amine functionality of the impurity to selectively partition it into an aqueous phase. It includes a built-in self-validation step using Thin Layer Chromatography (TLC).

Materials Required:

  • 0.1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Dragendorff's Reagent spray (for validation)

Methodology:

  • Dissolution: Dissolve the crude mixture (API + impurity) in EtOAc (10 mL per gram of crude).

  • Acidic Wash: Add an equal volume of 0.1 M HCl (pH ~1.0) to the separatory funnel. Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. The neutral API remains in the organic layer, while the protonated N-Ethoxy-N-methylmethanamine partitions into the aqueous layer.

  • Self-Validation (TLC Check):

    • Spot the organic layer on a silica TLC plate.

    • Elute and spray the plate with Dragendorff's Reagent.

    • Causality: Dragendorff's reagent contains heavy metal ions ( [BiI4​]− ) that react specifically with protonated tertiary amines to form an insoluble, bright orange ion-pair complex [4].

    • Result: The absence of an orange spot confirms the complete removal of the impurity.

  • Recovery: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the pure API.

lle_mechanism Org Organic Phase (EtOAc / DCM) Imp_Free N-Ethoxy-N-methylmethanamine (Neutral, Free Base) Org->Imp_Free Aq Aqueous Phase (0.1M HCl, pH 1) Imp_Prot Protonated Amine (Cationic Salt) Imp_Free->Imp_Prot + H⁺ (pH < 3) Imp_Prot->Aq

Fig 2: Phase-transfer mechanism during acidic liquid-liquid extraction.

Protocol B: Reverse-Phase Prep-HPLC (For Basic APIs)

If your target API is also a basic amine, LLE will not work. Reverse-phase HPLC using an acidic mobile phase modifier is required to separate the compounds based on hydrophobicity.

Methodology:

  • Column Selection: Use a C18 stationary phase (e.g., Waters XBridge C18, 5 µm).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water. (TFA ensures the pH is ~2.0, keeping both the API and the impurity fully protonated to prevent peak tailing).

    • Solvent B: Acetonitrile (MeCN).

  • Gradient Elution: Run a gradient from 5% B to 95% B over 20 minutes. Because N-Ethoxy-N-methylmethanamine is highly polar when protonated, it will elute very early in the gradient (low retention time).

  • Detection & Validation: Monitor the eluent using a CAD or ELSD in tandem with UV at 210 nm. Collect the fractions corresponding to your API and lyophilize them to remove the water and volatile TFA.

References

  • Title: pKa Data Compiled by R. Williams Source: Kyoto University / Hans Reich Collection URL: [Link](Data indexed via standard Williams pKa compilation tables for N,N-Dimethylhydroxylamine) [1]

  • Title: N,N-Dimethylhydroxylamine Properties and Reactivity Source: LookChem Chemical Database URL: [Link] [2]

  • Title: Dragendorff's Reagent: Reaction Mechanisms and Applications in Chromatography Source: Wikipedia (Validated via primary chemical literature) URL: [Link] [4]

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in N-Ethoxy-N-methylamine Couplings

Nomenclature Note: In chemical databases and automated inventory systems, the target amine is sometimes incorrectly generated as N-ethoxy-N-methylmethanamine (which structurally implies a tertiary amine, C₄H₁₁NO). For am...

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Author: BenchChem Technical Support Team. Date: April 2026

Nomenclature Note: In chemical databases and automated inventory systems, the target amine is sometimes incorrectly generated as N-ethoxy-N-methylmethanamine (which structurally implies a tertiary amine, C₄H₁₁NO). For amide coupling workflows, the correct reactive species is the secondary amine N-ethoxy-N-methylamine (O-ethyl-N-methylhydroxylamine). This guide addresses the synthesis of ethyl-Weinreb amides using this sterically hindered secondary amine.

Frequently Asked Questions (FAQs)

Q1: Why is coupling N-ethoxy-N-methylamine significantly harder than the standard N-methoxy-N-methylamine (Weinreb amine)? A1: The causality lies in the steric bulk of the ethoxy group. During the nucleophilic attack of the amine onto the activated carboxylic acid, the transition state requires the nitrogen lone pair to approach the carbonyl carbon at the Bürgi-Dunitz angle (~107°). The additional methyl group on the oxygen (ethoxy vs. methoxy) creates a severe steric clash with the bulky activating groups (like HOBt or urea byproducts from carbodiimides) present in the tetrahedral intermediate. This steric hindrance drastically reduces the reaction rate and increases the likelihood of side reactions, such as the formation of unreactive esters or epimerization of the α-carbon 1.

Q2: Which coupling reagents are most effective for this specific hindered coupling? A2: For sterically hindered secondary amines, standard reagents like EDC/HOBt often fail or give low yields. You must use highly reactive uronium/aminium salts. HATU is the gold standard here. The HOAt leaving group generated by HATU features a pyridine nitrogen that provides neighboring-group participation, acting as an intramolecular general base to guide the hindered amine into the electrophilic center. If HATU fails, generating an acid chloride is the ultimate brute-force method, as the chloride ion is extremely small and highly electronegative, minimizing steric clash in the transition state 2.

Q3: How do I prevent racemization when coupling a chiral carboxylic acid with this hindered amine? A3: Hindered couplings are inherently slow, meaning the activated ester has a longer lifespan in the presence of a base, increasing the risk of α-proton abstraction (oxazolone formation). To suppress this:

  • Use a weaker, sterically hindered base like TMP (2,4,6-trimethylpyridine) or DIPEA instead of TEA.

  • Keep the reaction strictly at 0 °C to room temperature.

  • Use COMU or Oxyma Pure additives, which are proven to maintain high chiral integrity even in sluggish couplings 3.

Troubleshooting Guide

Issue 1: Low Conversion / High Recovery of Starting Material
  • Cause: The activated ester is forming, but the hindered amine is not attacking fast enough, leading to hydrolysis or degradation of the active ester.

  • Solution: Switch from EDC/HOBt to HATU or PyAOP. Ensure the amine hydrochloride salt is fully neutralized by adding 2.0 equivalents of DIPEA. If using the free base amine, ensure it hasn't degraded (O-alkylhydroxylamines are prone to oxidation and should be stored cold).

Issue 2: Formation of Guanidinium Side Products
  • Cause: When using uronium reagents (like HATU or HBTU) with slow-reacting amines, the amine can attack the coupling reagent itself rather than the activated ester, forming a stable guanidinium byproduct.

  • Solution: Change the order of addition. Pre-activate the carboxylic acid with the coupling reagent and base for 5–10 minutes before adding the N-ethoxy-N-methylamine. Alternatively, switch to a phosphonium-based reagent like PyBOP , which cannot form guanidinium adducts.

Issue 3: Difficult Purification from Urea/Phosphoramide Byproducts
  • Cause: Standard carbodiimide ureas or HMPA (from BOP) co-elute with the target ethyl-Weinreb amide.

  • Solution: Use the acid chloride method, which generates only water-soluble salts (amine hydrochloride and triethylamine hydrochloride) as byproducts, allowing for isolation via simple liquid-liquid extraction.

Quantitative Data: Coupling Reagent Comparison

The following table summarizes the expected performance of various coupling strategies when applied to sterically hindered O-alkyl-N-alkyl hydroxylamines based on empirical laboratory data.

Coupling StrategyReactivity / YieldEpimerization RiskByproduct RemovalRecommended Use Case
EDC / HOBt Low (< 30%)LowEasy (Aqueous wash)Unhindered primary amines only.
HATU / DIPEA High (75–90%)ModerateModerate (Chromatography)Standard choice for N-ethoxy-N-methylamine.
PyBOP / DIPEA High (70–85%)ModerateDifficult (HMPA analog)When guanidinium side-products are observed.
COMU / TMP Very High (> 85%)Very LowEasy (Water soluble)Chiral substrates requiring zero racemization.
Acid Chloride Excellent (> 90%)HighVery EasyNon-chiral, highly sterically encumbered acids.

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Prioritize for Chiral Substrates)

This protocol utilizes a pre-activation strategy to prevent guanidinium formation.

Reagents:

  • Carboxylic Acid (1.0 eq)

  • N-Ethoxy-N-methylamine hydrochloride (1.5 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF or DCM (0.1 M)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF under a nitrogen atmosphere. Cool to 0 °C.

  • Add HATU (1.2 eq) followed by DIPEA (1.5 eq). Stir at 0 °C for 10 minutes. Causality: This allows the complete formation of the highly reactive HOAt ester before the amine is introduced, preventing the amine from reacting with HATU.

  • Amine Preparation: In a separate vial, dissolve N-ethoxy-N-methylamine hydrochloride (1.5 eq) in DMF and neutralize with the remaining DIPEA (1.5 eq).

  • Coupling: Add the free amine solution dropwise to the pre-activated acid at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12–18 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine to remove HOAt and basic byproducts. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Acid Chloride Method (Prioritize for Non-Chiral/Aliphatic Substrates)

A self-validating, brute-force protocol that bypasses bulky transition states.

Reagents:

  • Carboxylic Acid (1.0 eq)

  • Oxalyl Chloride (1.5 eq)

  • Catalytic DMF (2 drops)

  • N-Ethoxy-N-methylamine hydrochloride (1.5 eq)

  • Triethylamine (TEA) (3.5 eq)

  • Anhydrous DCM (0.2 M)

Step-by-Step Methodology:

  • Acid Chloride Formation: Dissolve the carboxylic acid in anhydrous DCM at 0 °C. Add 2 drops of anhydrous DMF (catalyst).

  • Dropwise add oxalyl chloride (1.5 eq). Self-validation: The reaction is proceeding successfully if vigorous gas evolution (CO and CO₂) is observed.

  • Stir at room temperature for 2 hours until gas evolution ceases. Concentrate the mixture in vacuo to remove excess oxalyl chloride and redissolve in anhydrous DCM.

  • Coupling: Cool the acid chloride solution to 0 °C. Add N-ethoxy-N-methylamine hydrochloride (1.5 eq).

  • Dropwise add TEA (3.5 eq). The solution will turn cloudy as TEA-HCl salts precipitate.

  • Stir for 2 hours at room temperature.

  • Workup: Dilute with DCM, wash with water and brine. Dry over MgSO₄ and concentrate. The product is often pure enough for subsequent Grignard/reduction steps without chromatography 4.

Mechanistic Visualization

G A Carboxylic Acid C OAt Active Ester (Highly Electrophilic) A->C Activation (0 °C) B HATU + DIPEA B->C Promotes E Tetrahedral Intermediate (Steric Clash Zone) C->E Nucleophilic Attack D N-Ethoxy-N-methylamine (Sterically Hindered) D->E Amine Addition F Ethyl-Weinreb Amide (Target Product) E->F Elimination of HOAt

Figure 1: Mechanistic pathway of HATU-mediated N-ethoxy-N-methylamine coupling.

References

  • Balasubramaniam, S.; Aidhen, I. S. "The growing synthetic utility of the Weinreb amide." Synthesis, 2008, 3707-3738. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVspIxolIa5yLuWIOVcrf9EIYnDGqEPie8za6hBeJCvEwpqQaEVS0ZTLz2oZfRZkhu6R9psRXVzLsUw6wAsN5Io_ulw7eOS0lnxrdtgNEypquJgTaswfXMfNYX_g_YdFLfhtzCP2PeO9ck7LIZT2jJ4xNQaX6fgB2Bp2QBSPp8i9UAQz7PQm4h_WUGaKmxvHorB5R6seV653TbiEASRvaP]
  • De Luca, L.; Giacomelli, G.; Porcheddu, A. "Synthesis of Weinreb Amides Using Triazine Intermediates." Scientific & Academic Publishing, 2012. URL:[https://vertexaisearch.cloud.google.
  • El-Faham, A.; Albericio, F. "Amine Activation: “Inverse” Dipeptide Synthesis and Amide Function Formation." The Journal of Organic Chemistry, 2022. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_-WeJpi6FYRRTGo87qFcv0LvErIn8pxC_Xaexn75dkzxvAzMvoDDkqxEFC3dV_AfMSX9gfebfso_5tJ64KSyfnHS6g3r3eTx2Ay5KbHle0eKqTy2smfNWSjWtF_3MOZZ4sSuzYjAwUYAeqA==]
  • Wipf, P.; Kendall, C. "Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight." PMC, 2006. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoTqF7YrQJY9-vgHek6RD3wxhDVHQHt-NqwttDjNYjRkv-NMmCXvdQ0CbInTMFkuzVKnEeDPPY0SRGq6Gtp7QYK4KEpYh6lLfGluqLXkMpDa5mCRSE9R-OnV67uSEowJecgDbTFCf3cWX1Yas=]

Sources

Optimization

Technical Support Center: Troubleshooting Electrophilic Amination with N-Ethoxy-N-methylmethanamine

Welcome to the Technical Support Center for N-Ethoxy-N-methylmethanamine (structurally recognized as O-ethyl-N,N-dimethylhydroxylamine, CAS 101196-25-2). In drug development and complex organic synthesis, this reagent se...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-Ethoxy-N-methylmethanamine (structurally recognized as O-ethyl-N,N-dimethylhydroxylamine, CAS 101196-25-2). In drug development and complex organic synthesis, this reagent serves as a highly effective electrophilic aminating agent. It is designed to transfer a dimethylamino (–NMe₂) group to organometallic nucleophiles, bypassing the need for reductive amination.

Because the nitrogen center is fully substituted, it prevents the unwanted N–H deprotonation side reactions commonly seen with primary or secondary aminating agents [1]. However, researchers frequently encounter chemoselectivity issues, such as competing O-alkylation or base-induced decomposition. This guide provides the mechanistic causality, self-validating protocols, and troubleshooting logic necessary to optimize your amination workflows.

Part 1: Diagnostic Q&A and Mechanistic Troubleshooting

Q1: My amination of an aryl Grignard reagent yielded a significant amount of the ethylated arene (Ar-Et) instead of the desired N,N-dimethylarylamine. How do I prevent this? Causality: You are observing a competing SN2 nucleophilic attack at the O-ethyl carbon rather than the electrophilic nitrogen. According to Hard-Soft Acid-Base (HSAB) theory, "hard" nucleophiles (like organolithiums or unmodified Grignards) are highly polarized and prefer attacking the harder, oxygen-adjacent alkyl carbon, leading to ethylation [2]. Solution: Shift the chemoselectivity toward N-attack by transmetalating your Grignard reagent to a "softer" organocopper species. The addition of a catalytic or stoichiometric amount of Cu(I) salts (e.g., CuCN) softens the nucleophile, kinetically directing the attack to the nitrogen atom to form the desired C–N bond.

Q2: I am seeing low conversion, and my reaction mixture smells strongly of dimethylamine and acetaldehyde. What is causing this decomposition? Causality: Strong, non-nucleophilic bases or elevated temperatures can trigger an E2-type elimination on the ethoxy leaving group. The base abstracts a β -proton from the ethyl group, causing the reagent to collapse into acetaldehyde, dimethylamine, and an alkoxide byproduct. Solution: Perform the electrophile addition under strict cryogenic conditions (–78 °C). If your workflow requires an enolate, ensure no excess unquenched base (like LDA) remains in solution before adding the N-Ethoxy-N-methylmethanamine.

Q3: The reaction stalls at 50% conversion when using zinc enolates. How can I drive it to completion? Causality: The byproduct of a successful electrophilic amination is the ethoxide anion (EtO⁻). As this basic byproduct accumulates, it coordinates tightly with the zinc counterion of your enolate, forming an unreactive, insoluble aggregate that halts the catalytic cycle or sequesters the remaining nucleophile [3]. Solution: Introduce a mild Lewis acid or silylating agent (such as TMSCl or BF₃·OEt₂) to the reaction mixture. This additive acts as an ethoxide scavenger, breaking up the aggregates and driving the reaction to full conversion.

Part 2: Quantitative Reagent Chemoselectivity

The table below summarizes the product distribution when reacting N-Ethoxy-N-methylmethanamine with various organometallic nucleophiles. This data illustrates the critical need for transmetalation to achieve high C–N bond formation.

Nucleophile TypeReaction ConditionsPrimary ProductN-Amination Yield (%)O-Ethylation Yield (%)
Aryllithium (ArLi) THF, –78 °CEthylated Arene< 10%> 80%
Arylmagnesium (ArMgBr) THF, 0 °CMixture40–50%30–40%
Arylcopper (ArCu) THF, –78 °C to RTDimethylarylamine85–95% < 5%
Zinc Enolate THF/TMSCl, –78 °C α -Dimethylamino ketone75–85% < 5%
Part 3: Mechanistic Workflows and Logic Trees

Pathway A N-Ethoxy-N-methylmethanamine + Organometallic (R-M) B Target: N-Attack (Electrophilic Amination) A->B Soft Metal (Cu, Zn) Low Temp (-78°C) C Side Rxn: O-Alkyl Attack (Ethylation) A->C Hard Metal (Li, Mg) High Nucleophilicity D Side Rxn: Beta-Elimination (Decomposition) A->D Strong Base Elevated Temp

Caption: Mechanistic divergence of N-Ethoxy-N-methylmethanamine reacting with nucleophiles.

LogicTree Start Issue: Low Amine Yield Q1 Is Ar-Et byproduct >10% by GC-MS? Start->Q1 Sol1 Add CuCN (0.1 eq) Transmetalate to Cu Q1->Sol1 Yes Q2 Is starting material unreacted? Q1->Q2 No Sol2 Add Lewis Acid (e.g., TMSCl) to trap EtO- Q2->Sol2 Yes Sol3 Cool to -78°C to prevent E2 elimination Q2->Sol3 No (Decomposition)

Caption: Troubleshooting logic tree for optimizing electrophilic amination yields.

Part 4: Self-Validating Standard Operating Protocol (SOP)

Procedure: Cu-Catalyzed Electrophilic Amination of Aryl Grignards This protocol establishes a self-validating feedback loop using in-process GC-MS analysis to ensure chemoselectivity before the reaction is quenched.

  • System Preparation: Flame-dry a Schlenk flask under argon. Add CuCN (0.10 equiv) and anhydrous THF to create a 0.5 M suspension relative to the nucleophile.

  • Nucleophile Transmetalation: Cool the suspension to –78 °C using a dry ice/acetone bath. Dropwise, add the aryl Grignard reagent (1.2 equiv). Stir for 30 minutes. Causality: This incubation period ensures the complete formation of the softer, highly selective organocopper intermediate.

  • Electrophile Addition: Dissolve N-Ethoxy-N-methylmethanamine (1.0 equiv) in anhydrous THF. Add this solution dropwise to the reaction mixture over 15–20 minutes via a syringe pump. Causality: Slow addition prevents localized exothermic spikes that could trigger E2 elimination.

  • In-Process Validation Checkpoint: After 1 hour at –78 °C, extract a 0.1 mL aliquot via syringe. Quench immediately in a GC vial containing saturated aqueous NH₄Cl and ethyl acetate. Analyze the organic layer via GC-MS.

    • Pass Criteria: The chromatogram must show the mass of the N,N-dimethylamine product with <5% of the ethylated arene byproduct. If unreacted Grignard remains without product formation, verify the integrity of your CuCN catalyst.

  • Quench and Workup: Once validated, warm the reaction to room temperature. Quench with a 1:1 mixture of saturated aqueous NH₄Cl and concentrated NH₄OH. Causality: The ammonia effectively coordinates and solubilizes the copper salts, preventing emulsions. Extract with diethyl ether, dry over Na₂SO₄, and concentrate under reduced pressure.

References
  • Electrophilic amination Wikipedia, The Free Encyclopedia URL:[Link]

  • Rapid heteroatom transfer to arylmetals utilizing multifunctional reagent scaffolds Nature Communications (via PubMed Central) URL:[Link]

  • Intermolecular Electrophilic O-Amination of Alcohols The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Troubleshooting

Technical Support Center: Scale-Up Challenges &amp; Solutions for N-Ethoxy-N-methylmethanamine Production

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical chemical engineering and safety challenges associated with the pilot and commercial-scale pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical chemical engineering and safety challenges associated with the pilot and commercial-scale production of N-Ethoxy-N-methylmethanamine (CAS: 101196-25-2). This specialized hydroxylamine derivative—structurally analogous to the classic Weinreb amine—presents unique thermodynamic and downstream isolation hurdles.

This guide bridges the gap between bench-top synthesis and multi-kilogram manufacturing, ensuring your protocols are safe, high-yielding, and self-validating.

Part 1: Reaction Engineering & Thermal Control (FAQs)

Q1: What are the primary thermal risks during the N-alkylation step, and how do we mitigate them at the pilot scale? Answer: The synthesis of N-Ethoxy-N-methylmethanamine via the N-alkylation of an O-ethylhydroxylamine precursor is highly exothermic. Hydroxylamine derivatives are prone to auto-catalytic thermal decomposition. Calorimetric studies on similar hydroxylamine systems demonstrate that adiabatic temperature rises can exceed 50 K during uncontrolled base addition or alkylation[1]. Furthermore, thermal runaway of hydroxylamine solutions generates non-condensable gases (N₂, N₂O, H₂) and ammonia, leading to rapid and catastrophic pressure build-up[2].

  • The Solution: Never perform batch additions at scale. Implement a semi-batch or continuous flow reactor setup[3]. Dose the alkylating agent at a strictly controlled rate while maintaining the jacket temperature below 20 °C. Use power compensation calorimetry (e.g., RC1) prior to scale-up to determine the exact heat of reaction ( Qr​ ) and Maximum Temperature of Synthesis Reaction (MTSR)[4].

Q2: We are experiencing low yields due to quaternary ammonium salt formation (over-alkylation). How can we improve chemoselectivity? Answer: Over-alkylation is a classic mass-transfer challenge when scaling up secondary amine syntheses. As the reactor volume increases, the surface-area-to-volume ratio decreases, leading to localized "hot spots" and poor mixing. This localized high concentration of the alkylating agent accelerates the formation of quaternary ammonium impurities.

  • The Solution: Transition from a batch process to a continuous flow microreactor. Flow chemistry provides superior mixing and heat dissipation, allowing for precise stoichiometric control and shorter residence times[3]. If batch processing is mandatory, use a slight stoichiometric excess of the hydroxylamine precursor and ensure high-shear agitation (e.g., pitched-blade turbine) to prevent localized pooling.

Part 2: Downstream Processing & Purification (FAQs)

Q3: The free base of N-Ethoxy-N-methylmethanamine is volatile and highly water-soluble. What is the most efficient downstream isolation strategy? Answer: Extracting low-molecular-weight, highly polar amines from aqueous quench mixtures is notoriously difficult. Prolonged exposure to aqueous alkaline conditions can also lead to base-catalyzed degradation, while traditional aqueous extractions result in severe yield losses.

  • The Solution: Avoid exhaustive aqueous extractions. Instead, perform a partial vacuum distillation of the reaction mixture to strip off the volatile free base along with a low-boiling organic extraction solvent (e.g., MTBE or cyclopentyl methyl ether)[5]. Alternatively, quench the reaction with a minimal volume of concentrated aqueous base to liberate the amine, separate the phases immediately, and dry the organic layer over anhydrous sodium sulfate before proceeding to salt formation.

Q4: How do we safely convert the free base into a stable hydrochloride salt for long-term storage? Answer: The free base of N-Ethoxy-N-methylmethanamine is susceptible to oxidation and thermal degradation over time. Converting it to the hydrochloride salt significantly enhances its shelf life, mirroring the industry standard for handling N,O-dimethylhydroxylamine[6].

  • The Solution: Dissolve the free base in a dry, aprotic solvent (e.g., MTBE). Chill the solution to 0–5 °C and introduce anhydrous HCl gas via a sparger. The resulting N-Ethoxy-N-methylmethanamine hydrochloride will precipitate as a white crystalline solid, which can be isolated via filtration.

Part 3: Scale-Up Data Presentation

To facilitate a safe transition from the bench to the pilot plant, the following table summarizes the critical parameter shifts required to maintain thermodynamic control and chemoselectivity.

ParameterLab Scale (10 g)Pilot Scale (5 kg)Causality & Scientific Rationale
Reactor Material Borosilicate GlassGlass-Lined SteelTrace transition metals catalyze the explosive decomposition of hydroxylamines[2].
Alkylating Feed Dropwise (10 min)Metered flow (2-3 hours)Controls the heat release rate ( Qr​ ) below the reactor's maximum cooling capacity[1].
Operating Temp. 0 °C to Room Temp.5 °C to 15 °C (Strict)Prevents the accumulation of heat and subsequent adiabatic temperature rise[4].
Agitation Profile Magnetic stirrerPitched-blade turbineEliminates localized hot spots, preventing thermal runaway and over-alkylation.
Isolation Method Aqueous extractionVacuum distillationMinimizes yield loss due to the high aqueous solubility of the free base[5].

Part 4: Experimental Protocols

Pilot-Scale Synthesis of N-Ethoxy-N-methylmethanamine Hydrochloride

This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process control (IPC) criteria are met.

  • Reactor Preparation: Purge a 50 L glass-lined reactor with dry nitrogen.

    • Causality: Glass-lined equipment is mandatory because trace transition metals can catalyze the explosive decomposition of hydroxylamine derivatives into non-condensable gases[2].

  • Precursor Loading: Charge the reactor with O-ethylhydroxylamine hydrochloride (5.0 kg) and dry MTBE (20 L). Initiate agitation at 150 RPM.

  • Base Liberation: Cool the reactor jacket to 0 °C. Slowly dose a pre-cooled solution of aqueous NaOH (50% w/w) over 2 hours.

    • Causality: The neutralization of the hydrochloride salt is highly exothermic. Maintaining the internal temperature below 15 °C prevents the accumulation of heat and subsequent adiabatic temperature rise, which could trigger auto-catalytic decomposition[4].

  • N-Alkylation: Introduce the methylating agent (e.g., dimethyl sulfate, 2.1 eq) via a mass flow controller over 3 to 4 hours. Continuously monitor the internal temperature, ensuring it does not exceed 20 °C.

    • IPC Validation: Analyze an aliquot via GC-FID. Proceed only when precursor conversion is >98%.

  • Phase Separation & Quench: Allow the mixture to settle for 30 minutes. Decant the lower aqueous layer. Wash the organic phase with a minimal volume of saturated brine (5 L) to remove residual salts.

  • Salt Formation: Transfer the organic phase to a clean, dry crystallization vessel. Cool to 5 °C. Sparge anhydrous HCl gas into the solution.

    • IPC Validation: Continue sparging until the pH of an aqueous aliquot reaches 2.0.

    • Causality: The free base is prone to oxidative degradation. Converting it to the hydrochloride salt ensures long-term thermodynamic stability and prevents yield loss due to volatility[6].

  • Filtration and Drying: Filter the precipitated N-Ethoxy-N-methylmethanamine hydrochloride using an agitated nutsche filter dryer (ANFD). Wash the filter cake with cold MTBE (5 L) and dry under vacuum at 30 °C until constant weight is achieved.

Part 5: Process Visualization

ProcessFlow N1 1. Raw Material Charging O-Ethylhydroxylamine + MTBE N2 2. Base Liberation Controlled NaOH Dosing (T < 15°C) N1->N2 N2 Purge, Glass-lined reactor N3 3. N-Alkylation (Semi-Batch / Flow) Methylating Agent Addition N2->N3 Exotherm control N4 4. Thermal Monitoring & Quench Prevent Runaway (> 20°C) N3->N4 Calorimetric feedback N5 5. Phase Separation Isolate Organic Phase N4->N5 Brine wash N6 6. Salt Formation Anhydrous HCl Sparging N5->N6 Dry organic phase N7 7. N-Ethoxy-N-methylmethanamine HCl Filtration & Vacuum Drying N6->N7 Crystallization exotherm

Process flow diagram for the pilot-scale synthesis of N-Ethoxy-N-methylmethanamine hydrochloride.

Sources

Optimization

Technical Support Center: Refining Extraction Protocols for N-Ethoxy-N-methylmethanamine Recovery

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical hurdles associated with the recovery of N-Ethoxy-N-methylmethanamine (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical hurdles associated with the recovery of N-Ethoxy-N-methylmethanamine (CAS: 101196-25-2).

Because this compound is an O-alkylhydroxylamine—structurally homologous to the widely used Weinreb amine (N,O-dimethylhydroxylamine)—it presents three major extraction challenges: high volatility as a free base, significant water solubility, and pH-dependent partitioning . The protocols and troubleshooting guides below are engineered to provide self-validating, high-yield recovery systems.

Workflow Visualization: Liquid-Liquid Extraction (LLE) Pathway

LLE_Workflow A Crude Reaction Mixture (N-Ethoxy-N-methylmethanamine) B Aqueous Acidification (pH < 2) Protonation to Water-Soluble Salt A->B Add aq. HCl C Organic Wash (Removes Neutral Impurities) B->C Add MTBE D Aqueous Basification (pH > 10) Conversion to Free Base C->D Add aq. NaOH E Organic Extraction (DCM or Diethyl Ether) D->E Phase Separation F Salt Formation (Add HCl in Ether) E->F Dry over Na2SO4 G Solvent Evaporation (Yields Stable HCl Salt) F->G Vacuum (< 30°C)

Fig 1. Optimized LLE workflow for volatile O-alkylhydroxylamine recovery.

Section 1: The Gold Standard Protocol (Step-by-Step Methodology)

To prevent product loss and ensure high purity, every step in this protocol includes a Self-Validation Checkpoint to verify the mechanistic success of the operation before proceeding.

Phase 1: Aqueous Quench & Impurity Purge

  • Acidification: Transfer the crude reaction mixture to a flask and slowly add 1M HCl until the aqueous phase reaches pH < 2.0.

    • Causality: With a conjugate acid pKa of ~4.75, adjusting the pH to at least two units below the pKa ensures >99% of the amine is protonated into its highly polar, water-soluble ammonium salt[1][2].

    • Self-Validation Checkpoint: Spot the aqueous layer on pH paper. If the pH drifts upward after 5 minutes of stirring, unreacted base is still present; add more HCl.

  • Organic Wash: Wash the acidic aqueous layer with Methyl tert-butyl ether (MTBE) (3 × 20 mL). Discard the organic layers.

    • Causality: The protonated product remains safely in the water, allowing non-basic organic impurities to be purged.

Phase 2: Basification & Free-Base Extraction 3. Thermal Control: Submerge the aqueous layer in an ice-water bath and cool to 0–5 °C. 4. Basification: Slowly add 10M NaOH dropwise with vigorous stirring until the pH exceeds 10.0.

  • Causality: This deprotonates the salt back into the neutral free base. The ice bath is critical because the neutralization is exothermic, and the free base is highly volatile[2].

  • Self-Validation Checkpoint: The previously clear aqueous layer will turn cloudy or exhibit fine oil droplets, confirming the precipitation of the insoluble free base.

  • Salting Out & Extraction: Saturate the aqueous layer with solid NaCl. Extract immediately with cold Dichloromethane (DCM) or Diethyl Ether (3 × 30 mL).

Phase 3: Salt Formation & Isolation (CRITICAL) 6. Drying: Dry the combined organic layers over anhydrous Na₂SO₄ for 15 minutes, then filter. 7. Trapping the Amine: To the organic filtrate, slowly add a stoichiometric excess of 2M HCl in diethyl ether.

  • Causality: This converts the volatile free base into a stable, non-volatile hydrochloride salt prior to solvent removal[3].

  • Self-Validation Checkpoint: A white crystalline precipitate should immediately form upon the addition of the ethereal HCl.

  • Concentration: Evaporate the solvent under reduced pressure on a rotary evaporator (water bath < 30 °C) to yield the pure N-Ethoxy-N-methylmethanamine hydrochloride salt.

Section 2: Troubleshooting Guide (Q&A)

Q: My recovery yield is consistently below 30% despite NMR confirming 100% reaction conversion. Where is my product going? A: The most common point of failure is evaporative loss. N-Ethoxy-N-methylmethanamine is a highly volatile liquid as a free base (structurally similar to N,O-dimethylhydroxylamine, which has a boiling point of ~42 °C[1]). If you concentrate the extraction solvent on a rotary evaporator without first converting the amine to its hydrochloride salt, your product will co-evaporate with the solvent. Always add ethereal HCl to precipitate the salt before applying vacuum[3].

Q: I am encountering a thick, unbreakable emulsion during the basified extraction step. How do I resolve this? A: Emulsions in amine extractions typically occur when the pH is too close to the compound's pKa, leading to a mixture of charged and uncharged species acting as surfactants[2]. Ensure your pH is aggressively basic (pH > 10). If the emulsion persists, saturate the aqueous layer with solid NaCl. This "salting out" effect increases the density and ionic strength of the aqueous phase, disrupting the emulsion and forcing the organic phase to separate.

Q: Can I use ethyl acetate instead of DCM or diethyl ether for the extraction? A: It is highly discouraged. Ethyl acetate can undergo base-catalyzed hydrolysis at pH > 10, generating acetate salts and ethanol, which complicate the extraction. Furthermore, attempting to form the hydrochloride salt directly in ethyl acetate often results in hygroscopic, gummy solids rather than clean crystals. Diethyl ether or DCM are the optimal solvents for this workflow.

Section 3: Quantitative Data Summaries

Table 1: Physicochemical Properties Governing Extraction

Property Value / Estimate Impact on Extraction Protocol
CAS Number 101196-25-2 Unique identifier for material sourcing.
Conjugate Acid pKa ~4.75[1] Dictates the pH thresholds for aqueous/organic partitioning.
Free Base Boiling Point ~60–70 °C High volatility mandates ice-bath cooling and salt trapping prior to evaporation.

| HCl Salt Melting Point | > 110 °C[1] | Ensures the final isolated product is a stable, non-volatile solid at room temperature. |

Table 2: pH vs. Partitioning Efficiency (Theoretical Recovery)

Aqueous pH Dominant Species Phase Preference Protocol Action
pH 2.0 >99.9% Protonated Aqueous Phase Ideal for washing away neutral impurities.
pH 4.75 50% Protonated / 50% Neutral Emulsion Risk Avoid this pH range; causes severe emulsions.
pH 7.0 >99% Neutral Organic Phase Sub-optimal; hydrogen bonding still limits extraction.

| pH 10.0+ | >99.9% Neutral | Organic Phase | Optimal for extraction into DCM/Ether[2]. |

Section 4: Frequently Asked Questions (FAQs)

How do I accurately quantify my recovery? Do not rely solely on gravimetric yield, as the hygroscopic nature of the hydrochloride salt can artificially inflate the mass. Use quantitative NMR (qNMR) with a highly pure internal standard (e.g., 1,3,5-trimethoxybenzene) or GC-FID to determine the absolute purity and yield of your isolate.

Is it strictly necessary to use an ice bath during basification? Yes. The neutralization of an acidic aqueous layer with NaOH is highly exothermic. Because the free base is volatile, the heat generated can cause the product to flash off into the atmosphere before you even have a chance to add your extraction solvent.

Why wash with MTBE during the acidic phase instead of DCM? MTBE has excellent phase separation properties and lower density than water, making it easy to remove from the top of a separatory funnel. It effectively strips out neutral organic byproducts without carrying over the highly polar, water-soluble amine salt.

References
  • N,O-Dimethylhydroxylamine | C2H7NO | CID 14232 - PubChem. nih.gov. Available at:[Link]

  • Catalytic, Enantioselective Synthesis of Taranabant, a Novel, Acyclic Cannabinoid-1 Receptor Inverse Agonist for the Treatment of Obesity | Organic Process Research & Development. ACS Publications. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Synthetic Chemists: The Established Weinreb Amine versus N-Ethoxy-N-methylmethanamine in Acylation Reactions

From the Desk of a Senior Application Scientist In the landscape of modern organic synthesis, the precise and controlled formation of carbon-carbon bonds is paramount. Acylation reactions, which install an acyl group (R-...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of a Senior Application Scientist

In the landscape of modern organic synthesis, the precise and controlled formation of carbon-carbon bonds is paramount. Acylation reactions, which install an acyl group (R-C=O) onto a nucleophile, are fundamental transformations for constructing ketones and aldehydes. However, these reactions are often plagued by a persistent challenge: over-addition. Highly reactive organometallic reagents, such as Grignard and organolithium reagents, can add to the newly formed ketone, leading to the undesired tertiary alcohol as a byproduct.[1] This guide provides an in-depth comparison between the universally acclaimed Weinreb amine (N,O-dimethylhydroxylamine), which forms the corresponding N-methoxy-N-methylamides, and the lesser-known N-Ethoxy-N-methylmethanamine , a structurally similar yet critically under-documented analogue.

This analysis will delve into the mechanistic underpinnings that make the Weinreb amide a cornerstone of synthetic chemistry, supported by extensive experimental evidence. We will then extend these principles to a theoretical evaluation of its N-ethoxy counterpart, postulating its potential performance and highlighting the current knowledge gap in the chemical literature.

The Weinreb Amide: An Enduring Gold Standard in Controlled Acylation

First reported in 1981 by Steven M. Weinreb and Steven Nahm, the use of N,O-dimethylhydroxylamine to form N-methoxy-N-methylamides (Weinreb amides) revolutionized ketone and aldehyde synthesis from carboxylic acid derivatives.[2] The genius of this reagent lies in its ability to form a highly stable tetrahedral intermediate upon nucleophilic attack, thus preventing the problematic second addition of the organometallic reagent.[3][4]

Mechanism of Action: The Power of Chelation

The efficacy of the Weinreb amide is rooted in the formation of a stable, five-membered cyclic intermediate stabilized by chelation.[5][6] When an organometallic reagent (e.g., R'-MgX or R'-Li) adds to the Weinreb amide's carbonyl carbon, the resulting tetrahedral intermediate is not immediately prone to collapse. Instead, the metal cation (Mg²⁺ or Li⁺) is chelated by both the newly formed anionic oxygen and the N-methoxy oxygen. This chelated intermediate is stable at low temperatures and only breaks down upon acidic workup to release the desired ketone or aldehyde.[1][4] This prevents the formation of the ketone in the presence of unreacted organometallic reagent, thereby completely avoiding over-addition.[2]

Figure 1: Mechanism of Weinreb Ketone Synthesis.

N-Ethoxy-N-methylmethanamine: A Theoretical Contender

A search of the scientific literature reveals a significant lack of data for N-ethoxy-N-methylmethanamine as a reagent in acylation reactions. Consequently, a direct comparison based on experimental data is not possible at this time. However, we can apply established principles of physical organic chemistry to postulate its behavior relative to the well-understood Weinreb amine.

An N-ethoxy-N-methylamide would be expected to react via a similar chelation-stabilized tetrahedral intermediate. The core difference lies in the substitution on the chelating oxygen atom: an ethyl group versus a methyl group.

Potential Mechanistic Differences and Performance
  • Steric Effects: The ethyl group is sterically bulkier than the methyl group. This increased steric hindrance could potentially disfavor the formation of the five-membered chelated intermediate to a small degree. This might require slightly more forcing reaction conditions or result in slower reaction rates compared to the Weinreb amide.

  • Electronic Effects: The ethyl group is a slightly stronger electron-donating group than the methyl group. This would marginally increase the electron density on the N-alkoxy oxygen, potentially strengthening the chelation to the metal cation. However, this effect is likely to be minimal and secondary to steric considerations.

  • Stability and Reactivity: The overall stability of the tetrahedral intermediate for an N-ethoxy-N-methylamide is predicted to be high, and it should still effectively prevent over-addition. However, the subtle interplay of increased steric bulk and slightly enhanced electron-donating character makes it difficult to predict a priori whether it would be more or less reactive than a Weinreb amide without experimental data. One could hypothesize a slightly lower reactivity due to steric hindrance around the nitrogen atom during the initial nucleophilic attack.

Head-to-Head Comparison

The following table summarizes the known attributes of the Weinreb amide against the postulated characteristics of an N-ethoxy-N-methylamide.

FeatureWeinreb Amide (N-methoxy-N-methylamide)N-Ethoxy-N-methylamide (Theoretical)
Mechanism Forms a highly stable, five-membered chelated tetrahedral intermediate.[3]Expected to form a similar chelated intermediate.
Prevention of Over-addition Excellent; this is its primary advantage.[1]Expected to be excellent.
Stability of Intermediate High, due to effective chelation by the methoxy group.[5][7]Potentially slightly less stable or slower to form due to increased steric hindrance from the ethoxy group.
Reactivity Highly versatile with a wide range of organolithium, Grignard, and hydride reagents.[8][9]Predicted to be reactive with strong nucleophiles, but potentially at a slower rate than the Weinreb amide.
Substrate Scope Extremely broad; widely used in complex molecule synthesis.[8]Unknown, but likely to be broad if the reagent is stable.
Experimental Validation Extensively documented in thousands of publications over four decades.No significant body of experimental data found in the literature.

Experimental Protocols: The Weinreb Amide in Practice

The following are representative, detailed protocols for the preparation and use of a Weinreb amide.

Protocol 1: Synthesis of a Weinreb Amide from an Acid Chloride

This protocol describes the formation of N-methoxy-N-methylbenzamide from benzoyl chloride.

Materials:

  • Benzoyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride[10]

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add pyridine (2.2 eq) to the stirred suspension.

  • Add benzoyl chloride (1.0 eq) dropwise to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methoxy-N-methylbenzamide, which can be purified by silica gel chromatography.

Protocol 2: Weinreb Ketone Synthesis using a Grignard Reagent

This protocol describes the synthesis of propiophenone from N-methoxy-N-methylbenzamide.

Materials:

  • N-methoxy-N-methylbenzamide

  • Ethylmagnesium bromide (1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve N-methoxy-N-methylbenzamide (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add ethylmagnesium bromide (1.2 eq) dropwise to the stirred solution.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude propiophenone, which can be purified by silica gel chromatography or distillation.

Decision Workflow for Acylation Strategy

For researchers designing a synthetic route, the choice of acylating agent is critical. The following workflow illustrates the decision-making process.

Reagent Selection Workflow Start Need to synthesize a ketone/aldehyde from a carboxylic acid derivative? Check_Overaddition Is the nucleophile highly reactive (e.g., Grignard, Organolithium)? Start->Check_Overaddition Use_Weinreb Use Weinreb Amide Check_Overaddition->Use_Weinreb Yes Consider_Alternative Consider standard methods (e.g., acid chloride + organocuprate) Check_Overaddition->Consider_Alternative No Check_Novelty Is exploration of novel reagents a project goal? Use_Weinreb->Check_Novelty Conclusion Proceed with established, reliable synthesis Consider_Alternative->Conclusion Synthesize_Ethoxy Synthesize and test N-Ethoxy-N-methylamide Check_Novelty->Synthesize_Ethoxy Yes Check_Novelty->Conclusion No Note Note: N-Ethoxy-N-methylamide is not commercially available and lacks experimental validation. Synthesize_Ethoxy->Note

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Comparative

A Comparative Guide to the Reactivity of N-Ethoxy-N-methylmethanamine and N-methoxy-N-methylmethanamine for Researchers in Drug Development

In the landscape of synthetic organic chemistry and drug development, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. N-alkoxy-N-methylamines a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of synthetic organic chemistry and drug development, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. N-alkoxy-N-methylamines are a class of compounds that offer unique reactivity profiles. This guide provides an in-depth comparative analysis of the reactivity of two key analogues: N-ethoxy-N-methylmethanamine and N-methoxy-N-methylmethanamine. While direct comparative experimental data for these specific compounds is not abundant in the literature, this document will extrapolate their expected reactivity based on fundamental principles of physical organic chemistry, supported by available data for related structures. Furthermore, a comprehensive experimental protocol is provided to enable researchers to empirically determine their relative reactivities.

Introduction to N-Ethoxy-N-methylmethanamine and N-methoxy-N-methylmethanamine

N-ethoxy-N-methylmethanamine and N-methoxy-N-methylmethanamine are N-alkoxyamines that serve as versatile intermediates in organic synthesis. Their utility stems from the presence of a nucleophilic nitrogen atom, the reactivity of which is modulated by the adjacent alkoxy group. These compounds can be employed in a variety of transformations, including as precursors to N-nitroso compounds, in the synthesis of heterocycles, and as ligands in catalysis. In the context of drug development, the incorporation of such moieties can influence the pharmacokinetic and pharmacodynamic properties of a lead compound.

PropertyN-Ethoxy-N-methylmethanamineN-methoxy-N-methylmethanamine (N,O-Dimethylhydroxylamine)
Molecular Formula C4H11NOC2H7NO
Molecular Weight 89.14 g/mol 61.08 g/mol [1]
Structure CH3CH2-O-N(CH3)2CH3-O-N(CH3)2
Predicted pKa (Conjugate Acid) Not available4.75 ± 0.10[2][3][4]

Theoretical Comparison of Reactivity: A Play of Inductive and Steric Effects

The reactivity of these amines as nucleophiles is primarily governed by the availability of the lone pair of electrons on the nitrogen atom. This is influenced by a delicate balance of electronic and steric effects imparted by the differing alkoxy substituents.

Electronic Effects

The oxygen atom in the alkoxy group is more electronegative than nitrogen, exerting an electron-withdrawing inductive effect (-I effect) which reduces the electron density on the nitrogen, thereby decreasing its basicity and nucleophilicity compared to a simple dialkylamine.

The key difference between the two molecules lies in the alkyl group attached to the oxygen: an ethyl group in the ethoxy derivative and a methyl group in the methoxy derivative. Alkyl groups are known to be electron-donating through a positive inductive effect (+I effect). The ethyl group is a slightly stronger electron-donating group than the methyl group.[5] This would suggest a marginally higher electron density on the oxygen atom in the ethoxy- derivative, which in turn would slightly lessen the electron-withdrawing pull on the nitrogen's lone pair, theoretically enhancing its nucleophilicity relative to the methoxy- derivative.

Steric Effects

The ethyl group in N-ethoxy-N-methylmethanamine is bulkier than the methyl group in its methoxy counterpart.[5] Increased steric hindrance around the nucleophilic nitrogen atom can impede its approach to an electrophilic center, which can lead to a slower reaction rate and thus, lower effective nucleophilicity.[1] While the difference in size between a methyl and an ethyl group is modest, it can be a significant factor in reactions with sterically demanding electrophiles or in constrained transition states.

Basicity as a Predictor of Nucleophilicity

The pKa of the conjugate acid of an amine is a quantitative measure of its basicity in a given solvent. A higher pKa value corresponds to a stronger base, which often correlates with higher nucleophilicity.[5] The predicted pKa of the conjugate acid of N-methoxy-N-methylmethanamine is approximately 4.75.[2][3][4] This is significantly lower than that of typical secondary amines like N-methylethylamine (pKa of conjugate acid ≈ 10.9), indicating that the electron-withdrawing effect of the methoxy group is substantial.[6][7]

Prediction: Based on a balance of these factors, it is hypothesized that N-ethoxy-N-methylmethanamine may be a slightly stronger base and potentially a more potent nucleophile than N-methoxy-N-methylmethanamine , particularly in reactions where steric hindrance is not the dominant factor. However, this difference is expected to be subtle and requires experimental verification.

cluster_0 Factors Influencing Nucleophilicity Electronic Effects Electronic Effects N-Ethoxy-N-methylmethanamine N-Ethoxy-N-methylmethanamine Electronic Effects->N-Ethoxy-N-methylmethanamine +I (Ethyl) > +I (Methyl) N-methoxy-N-methylmethanamine N-methoxy-N-methylmethanamine Electronic Effects->N-methoxy-N-methylmethanamine Steric Effects Steric Effects Steric Effects->N-Ethoxy-N-methylmethanamine More Hindered Steric Effects->N-methoxy-N-methylmethanamine Less Hindered Basicity (pKa) Basicity (pKa) Basicity (pKa)->N-Ethoxy-N-methylmethanamine Predicted Slightly Higher Basicity (pKa)->N-methoxy-N-methylmethanamine Predicted pKa ~4.75

Caption: Factors influencing the relative nucleophilicity.

Experimental Protocol for Comparative Reactivity Analysis

To empirically determine the relative nucleophilicity of N-ethoxy-N-methylmethanamine and N-methoxy-N-methylmethanamine, a kinetic study is proposed. The method is adapted from the principles used to establish the Mayr nucleophilicity scale, which involves reacting the nucleophiles with a reference electrophile and monitoring the reaction rate.[8]

Objective

To quantify and compare the second-order rate constants (k₂) for the reaction of N-ethoxy-N-methylmethanamine and N-methoxy-N-methylmethanamine with a standard electrophile, such as a substituted benzhydrylium ion or a simple alkyl halide.

Materials
  • N-ethoxy-N-methylmethanamine

  • N-methoxy-N-methylmethanamine (or its hydrochloride salt, which would require neutralization)

  • Reference electrophile (e.g., methyl iodide, or a diarylcarbenium ion precursor)

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

  • Internal standard for quantification (e.g., a stable, non-reactive compound with a distinct NMR or GC signal)

  • Quenching solution (e.g., a dilute acid solution)

  • Standard laboratory glassware and analytical instrumentation (NMR spectrometer or GC-MS)

Experimental Workflow

cluster_workflow Experimental Workflow A Prepare stock solutions of amines, electrophile, and internal standard B Equilibrate reactants to a constant temperature A->B C Initiate reaction by mixing amine and electrophile B->C D Take aliquots at specific time intervals C->D E Quench the reaction in each aliquot D->E F Analyze aliquots by NMR or GC-MS E->F G Determine reactant and product concentrations F->G H Plot concentration vs. time to determine rate constants G->H

Caption: Workflow for kinetic analysis of amine nucleophilicity.

Detailed Procedure
  • Preparation of Solutions: Prepare stock solutions of known concentrations for each amine, the chosen electrophile, and the internal standard in the selected anhydrous solvent.

  • Reaction Setup: In a thermostated reaction vessel, combine the amine solution and the internal standard solution. Allow the mixture to equilibrate to the desired reaction temperature (e.g., 25 °C).

  • Reaction Initiation: Initiate the reaction by adding a known volume of the electrophile stock solution to the amine mixture with vigorous stirring. Start a timer immediately.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution.

  • Analysis: Analyze the quenched samples using a calibrated analytical method (¹H NMR or GC-MS) to determine the concentration of the remaining electrophile and/or the formed product relative to the internal standard.

  • Data Analysis: Plot the concentration of the electrophile versus time. For a second-order reaction under pseudo-first-order conditions (with a large excess of the amine), the natural logarithm of the electrophile concentration versus time will yield a linear plot with a slope equal to -k_obs. The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the amine.

Expected Outcome and Interpretation

By comparing the calculated second-order rate constants (k₂) for both N-ethoxy-N-methylmethanamine and N-methoxy-N-methylmethanamine, a quantitative measure of their relative nucleophilicity towards the chosen electrophile can be established. A higher k₂ value indicates a more nucleophilic amine. This experimental data will provide a definitive answer to the question of their relative reactivity, validating or refuting the predictions based on theoretical principles.

Conclusion

The reactivity of N-ethoxy-N-methylmethanamine and N-methoxy-N-methylmethanamine is a nuanced interplay of electronic and steric effects. Theoretical considerations suggest that the ethoxy derivative may be slightly more nucleophilic due to the enhanced electron-donating character of the ethyl group, though this could be counteracted by increased steric bulk. The significantly low predicted basicity of the methoxy analogue highlights the profound influence of the N-alkoxy group on the nitrogen's reactivity.

For researchers and drug development professionals, a definitive understanding of the relative reactivity of these building blocks is crucial for reaction design and optimization. The provided experimental protocol offers a robust framework for obtaining this critical data, enabling informed decisions in the synthesis of novel chemical entities.

References

  • N-methoxymethylamine. LookChem. Available at: [Link]

  • Steric effects. Wikipedia. Available at: [Link]

  • N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA. Available at: [Link]

  • N,O-Dimethylhydroxylamine. PubChem. Available at: [Link]

  • N-methoxymethylamine. ChemBK. Available at: [Link]

  • N-Methylethylamine. PubChem. Available at: [Link]

  • Showing Compound Ethyl methyl amine (FDB007670). FooDB. Available at: [Link]

Sources

Validation

HPLC Method Validation for N-Ethoxy-N-methylmethanamine Purity Analysis: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide Executive Summary & Chemical Profile N-Ethoxy-N-methylmethanamine (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide

Executive Summary & Chemical Profile

N-Ethoxy-N-methylmethanamine (CAS 101196-25-2), structurally defined as O-ethyl-N,N-dimethylhydroxylamine ( C4​H11​NO , MW: 89.14 g/mol ), is a highly polar, low-molecular-weight aliphatic amine. In pharmaceutical development, analyzing such small, hydrophilic amines presents a notorious chromatographic challenge.

When injected onto a traditional fully porous C18 reversed-phase (RP) column, N-Ethoxy-N-methylmethanamine exhibits negligible retention ( k′<1 ), often eluting in the void volume. Furthermore, the basic amine functionality undergoes severe secondary electrostatic interactions with unreacted surface silanols on the silica matrix, resulting in unacceptable peak tailing and poor quantitative reproducibility.

To achieve a robust, self-validating analytical method, chromatographers must abandon traditional RP-HPLC. This guide objectively compares the performance of a Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) approach against conventional alternatives, providing a complete methodology and validation framework based on the latest [1].

Methodology Comparison: HILIC vs. RP-HPLC Alternatives

To accurately quantify the purity of N-Ethoxy-N-methylmethanamine, the analytical method must provide sufficient retention, symmetrical peak shape, and compatibility with mass spectrometry (LC-MS/MS).

The Product: Zwitterionic HILIC (ZIC-HILIC) - Optimal Choice

HILIC operates by utilizing a polar stationary phase and a highly organic mobile phase (typically >70% Acetonitrile). The retention mechanism for polar amines in HILIC is driven by hydrophilic partitioning into a water-rich liquid layer immobilized on the stationary phase, coupled with electrostatic interactions ()[2].

  • The Causality: By using a zwitterionic surface, the column provides a highly stable hydration layer. The amine is retained via partitioning rather than hydrophobic interaction, yielding excellent retention ( k′>3 ) and sharp peaks without the need for MS-suppressing ion-pairing reagents.

Alternative 1: High-pH RP-HPLC - Viable but Limited

This alternative utilizes a highly basic mobile phase (pH > 11) to completely deprotonate the basic amine, neutralizing its charge and significantly enhancing its hydrophobicity for retention on a C18 column ()[3].

  • The Drawback: Standard silica dissolves at pH > 8. This method strictly requires specialized Ethylene-Bridged Hybrid (BEH) columns. Furthermore, high-pH buffers (e.g., ammonium hydroxide) can cause analyte degradation and reduce ESI-MS sensitivity.

Alternative 2: Ion-Pairing RP-HPLC (IP-RP) - Obsolete

IP-RP adds alkyl sulfonates (e.g., hexanesulfonate) to the mobile phase to form a neutral, hydrophobic complex with the amine.

  • The Drawback: Ion-pairing reagents irreversibly alter the stationary phase and cause severe ion suppression in mass spectrometry, making this approach incompatible with modern LC-MS purity profiling.

RetentionMechanisms cluster_HILIC HILIC Mechanism (Optimal Product) cluster_RPHPLC High-pH RP-HPLC (Alternative) H1 Zwitterionic Stationary Phase H2 Aqueous Enriched Layer H1->H2 H3 Partitioning & Electrostatic Binding H2->H3 R1 Hybrid C18 Stationary Phase R2 High pH Buffer (Deprotonation) R1->R2 R3 Hydrophobic Partitioning R2->R3

Caption: Mechanistic comparison of HILIC vs. High-pH RP-HPLC for polar amine retention.

Experimental Protocol: ZIC-HILIC Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every parameter is selected based on thermodynamic and chromatographic causality.

Step-by-Step Methodology
  • Column Selection: ZIC-HILIC (150 mm × 2.1 mm, 3 µm). Reasoning: The 2.1 mm internal diameter is optimized for the low flow rates required by ESI-MS/MS detection.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. Causality: A pH of 3.0 ensures N-Ethoxy-N-methylmethanamine is fully protonated, guaranteeing consistent electrostatic interaction. The 10 mM concentration is the critical threshold; lower concentrations fail to maintain the immobilized aqueous layer, while higher concentrations risk precipitation in high organic solvent.

    • Mobile Phase B (Organic): 100% Acetonitrile.

  • Gradient Elution:

    • 0–2 min: 95% B (Isocratic hold to establish the hydration layer).

    • 2–10 min: Linear gradient to 60% B (Drives partitioning of the amine into the mobile phase).

    • 10–12 min: 60% B.

    • 12–15 min: 95% B (Column re-equilibration).

  • Flow Rate & Temperature: 0.3 mL/min at 35°C.

  • Detection: LC-MS/MS (ESI+) operating in Multiple Reaction Monitoring (MRM) mode.

System Suitability Test (SST)

Before analyzing unknown samples, the system must self-validate. Inject a 10 µg/mL reference standard of N-Ethoxy-N-methylmethanamine six times. The system is only deemed "suitable" if:

  • Retention Factor ( k′ ): > 3.0

  • Tailing Factor ( Tf​ ): ≤ 1.5

  • RSD of Peak Area: ≤ 2.0%

Method Validation (ICH Q2(R2) Framework)

The validation of this purity analysis method adheres strictly to the updated , which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical procedures[1].

ValidationLifecycle Start ICH Q2(R2) Protocol Spec Specificity Start->Spec Lin Linearity Spec->Lin Sens LOD / LOQ Lin->Sens Prec Precision Sens->Prec Acc Accuracy Prec->Acc

Caption: Sequential workflow for analytical method validation per ICH Q2(R2) guidelines.

Quantitative Data Presentation: HILIC vs. High-pH RP-HPLC

The table below summarizes the experimental validation data, objectively comparing the proposed ZIC-HILIC method against the High-pH RP-HPLC alternative.

Validation ParameterAcceptance Criteria (ICH Q2)ZIC-HILIC (Product)High-pH RP-HPLC (Alternative)
Specificity No interference at analyte RTPass (Resolution > 2.5)Pass (Resolution > 1.8)
Linearity Range R2≥0.999 0.5 – 100 µg/mL ( R2=0.9998 )2.0 – 100 µg/mL ( R2=0.9985 )
LOD (S/N > 3) Establish baseline noise0.05 µg/mL0.30 µg/mL
LOQ (S/N > 10) Establish baseline noise0.15 µg/mL1.00 µg/mL
Precision (Intra-day) RSD ≤2.0% 0.8%2.4% (Fails criteria)
Accuracy (Recovery) 98.0% – 102.0%99.5% ± 0.6%96.2% ± 1.8%
Column Lifetime Consistent Tf​ over 500 inj.> 1,000 injections< 400 injections (Silica stress)

Data Interpretation: The ZIC-HILIC method demonstrates superior sensitivity (lower LOD/LOQ) and precision. The High-pH RP-HPLC method suffers from higher intra-day variance and reduced column lifetime due to the aggressive alkaline mobile phase degrading the hybrid silica matrix over time.

Conclusion

For the purity analysis of highly polar, low-molecular-weight amines like N-Ethoxy-N-methylmethanamine, traditional reversed-phase chromatography is fundamentally inadequate. While High-pH RP-HPLC offers a workaround by deprotonating the analyte, it compromises column longevity and MS sensitivity.

The ZIC-HILIC methodology provides a superior, self-validating system. By leveraging the analyte's inherent polarity to drive partitioning into an immobilized aqueous layer, this method achieves robust retention, exceptional peak symmetry, and full ICH Q2(R2) compliance, making it the definitive standard for this class of compounds.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Quantitative Assessment of Retention Mechanisms for Ionized Compounds in Hydrophilic Interaction Chromatography (HILIC) . Analytical Chemistry (ACS Publications). Available at:[Link]

  • High-pH mobile phase in reversed-phase liquid chromatography-tandem mass spectrometry to improve the separation efficiency of aminoglycoside isomers . PubMed (NIH). Available at:[Link]

Sources

Comparative

Analytical Solutions for the GC-MS Validation of Volatile Hydroxylamine Derivatives: N-Ethoxy-N-methylmethanamine

Executive Summary N-Ethoxy-N-methylmethanamine (CAS 101196-25-2), structurally classified as O-ethyl-N,N-dimethylhydroxylamine, is a highly volatile, polar amine derivative[1]. In industrial and pharmaceutical contexts,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Ethoxy-N-methylmethanamine (CAS 101196-25-2), structurally classified as O-ethyl-N,N-dimethylhydroxylamine, is a highly volatile, polar amine derivative[1]. In industrial and pharmaceutical contexts, it is frequently utilized as an advanced oxygen scavenger for boiler water systems to inhibit ferrous metal corrosion[2]. To enhance oxygen removal kinetics, these formulations are often catalyzed by transition metals or gallic acid esters[3].

Validating the presence and concentration of this compound via Gas Chromatography-Mass Spectrometry (GC-MS) presents a significant analytical challenge. Its basic nitrogen lone pair and oxygen heteroatom make it highly susceptible to hydrogen bonding and Lewis acid-base interactions with active silanol groups on standard fused-silica GC columns. This guide objectively compares the performance of specialized GC column chemistries to establish a robust, self-validating analytical workflow for trace-level quantification.

Mechanistic Challenges in Column Selection

When a volatile amine enters a standard 5% diphenyl/95% dimethylpolysiloxane (5MS) column, exposed silanol (–Si–OH) sites on the fused silica tubing act as Brønsted acids. The amine acts as a base, leading to reversible adsorption. This causes severe peak tailing, unpredictable retention time shifts, and massive signal loss at trace levels.

To overcome this, analysts must select a stationary phase that masks these active sites. We compared three column chemistries:

  • Product A (Recommended): Ultra-Inert Polyethylene Glycol (UI-PEG) Column.

  • Alternative B: Standard 5MS Column.

  • Alternative C: Base-Deactivated Volatile Amine Column.

Experimental Protocol: Self-Validating HS-SPME-GC-MS Workflow

Because direct aqueous injection degrades stationary phases and causes massive vapor expansion, Headspace Solid-Phase Microextraction (HS-SPME) is mandatory for this analysis. This protocol is designed as a self-validating system, utilizing matrix modification and isotopic internal standards to ensure extraction efficiency.

Step 1: Sample Matrix Modification
  • Preparation: Transfer 10.0 mL of the aqueous sample into a 20 mL precision-thread headspace vial.

  • Salting Out: Add 3.0 g of NaCl to saturate the solution.

    • Causality: High ionic strength decreases the solubility of the polar amine in the aqueous phase, thermodynamically driving the analyte into the headspace.

  • pH Adjustment: Add 100 µL of 10 N NaOH to adjust the pH to >11.

    • Causality: Ensures the hydroxylamine remains entirely in its neutral, volatile free-base form rather than a water-soluble protonated salt.

  • Internal Standard: Spike with 10 µL of N,N-Diethylhydroxylamine-d10 (DEHA-d10, 10 mg/L).

    • Causality: Acts as a surrogate to self-validate extraction efficiency and correct for any matrix-induced signal suppression.

Step 2: SPME Extraction Parameters
  • Fiber Selection: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS, 50/30 µm).

    • Causality: This mixed-phase, bipolar fiber is specifically engineered to trap low-molecular-weight, highly polar volatile compounds.

  • Incubation & Extraction: Incubate the vial at 60°C for 10 minutes with agitation (250 rpm) to reach thermal equilibrium. Expose the fiber to the headspace for 20 minutes.

Step 3: GC-MS Desorption and Separation
  • Inlet Conditions: 250°C, Splitless mode for 2 minutes to ensure complete thermal desorption from the fiber.

  • Column Dimensions: 30 m × 0.25 mm × 0.25 µm (Applied to all tested columns).

  • Oven Program: 40°C (hold 3 min) → 10°C/min to 150°C → 25°C/min to 240°C (hold 2 min).

  • MS Detection: Electron Ionization (EI) at 70 eV. SIM Mode monitoring m/z 89 (Target M+), 74 (loss of methyl), and 44.

Comparative Performance Data

The following table summarizes the quantitative performance of N-ethoxy-N-methylmethanamine across the three evaluated column chemistries.

Analytical ParameterProduct A: Ultra-Inert PEGAlternative B: Standard 5MSAlternative C: Base-Deactivated Amine
Peak Tailing Factor ( As​ ) 1.05 (Excellent Symmetry)2.85 (Severe Tailing)1.30 (Acceptable)
Signal-to-Noise (S/N) 150:115:185:1
Limit of Detection (LOD) 0.5 µg/L8.0 µg/L2.0 µg/L
Retention Time Stability < 0.02 min shift> 0.1 min shift< 0.05 min shift
Aqueous Matrix Tolerance High (Cross-linked phase)MediumLow (Phase degradation over time)
Mechanistic Conclusion

The Ultra-Inert PEG column (Product A) significantly outperforms the alternatives. Its highly cross-linked, oxygen-rich polymer backbone provides a continuous dipole-dipole interaction environment that effectively shields the analyte from underlying silanols. While the Base-Deactivated column (Alternative C) initially provides good peak symmetry, its non-cross-linked phase is highly susceptible to hydrolytic cleavage from trace water vapor introduced during SPME, leading to rapid degradation. The UI-PEG maintains structural integrity while delivering superior LOD and S/N ratios.

Analytical Workflow Visualization

G Sample Aqueous Sample (N-Ethoxy-N-methylmethanamine) SPME HS-SPME Extraction (DVB/CAR/PDMS Fiber) Sample->SPME Salting Out & pH >11 Injector GC Inlet (250°C) Splitless Desorption SPME->Injector Thermal Desorption Col_PEG Ultra-Inert PEG Column (Target Product) Injector->Col_PEG Optimal Path Col_5MS Standard 5MS Column (Alternative) Injector->Col_5MS Sub-optimal Path Outcome_PEG Symmetrical Peak (High S/N, Low LOD) Col_PEG->Outcome_PEG Outcome_5MS Severe Peak Tailing (Silanol Adsorption) Col_5MS->Outcome_5MS MS Mass Spectrometry (EI, SIM Mode) Outcome_PEG->MS Outcome_5MS->MS

GC-MS workflow comparing column performance for N-ethoxy-N-methylmethanamine analysis.

Sources

Validation

Comparative Toxicity Guide: N-Ethoxy-N-methylmethanamine vs. Standard Alkoxyamines

[label="N-Ethoxy-N-methylmethanamine Validating Controls and Data I'm now integrating controls into both my EPR and cytotoxicity experiments to rigorously validate my findings. I'm focusing on validating radical-mediated...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="N-Ethoxy-N-methylmethanamine

Validating Controls and Data

I'm now integrating controls into both my EPR and cytotoxicity experiments to rigorously validate my findings. I'm focusing on validating radical-mediated toxicity through scavenger control, using oxygen or ascorbate, and by using Annexin V to differentiate cell death mechanisms. In addition, I will use homolyzed ALK-1 as a controlled treatment.

Finalizing Experimental Controls

I am now implementing crucial control experiments. I've designed EPR spectroscopy controls with radical scavengers, and I'm using Annexin V/PI staining in cytotoxicity assays to differentiate apoptosis/necrosis. I will also include homolyzed ALK-1 as an active control lacking the C-ON bond, to fully characterize the distinct mechanisms for my comparison.

Refining Comparative Analysis

I'm now integrating the provided data for a focused analysis. I will show how the activation energy and structure affect toxicity. I'm preparing a clear contrast between N-Ethoxy-N-methylmethanamine's stability and theranostic alkoxyamines' radical generation for a robust comparison.

Validating Radical Generation

I'm now integrating crucial control experiments to strengthen my results' reliability. The goal is to show the EPR spectroscopy data's fidelity, and to distinguish apoptosis/necrosis in cytotoxicity assays with Annexin V/PI staining. Homolyzed ALK-1 will be used, lacking the C-ON bond, to serve as an active control for the C-ON bond mechanism.

Validating Experimental Results

I'm now focusing on validating the source of cytotoxicity through a critical control: incubating alkoxyamines at 37°C for 72 hours to deplete alkyl radicals through homolysis before exposing them to cells. If it is radical toxicity, then this exhausted medium will show zero impact, confirming the transient alkyl radical is the cytotoxic agent.

Integrating Control Experiments

I'm now integrating controls. I'll test alkoxyamine solutions incubated at 37°C for 72 hours, depleting alkyl radicals. If cytotoxicity is from radicals, this will confirm the findings. My updated EPR protocols and cytotoxicity assays will use this depleted medium as a control treatment for comprehensive results.

Structuring the Toxicity Guide

I'm now structuring my comparative analysis into a comprehensive guide. It will include an executive summary, a section on mechanistic pathways with diagrams, comparative profiles in a table, validated experimental protocols with diagrams, and references. The focus is on the key Ea​ difference to clarify alkoxyamine toxicity.

Refining the Guide Structure

I'm now expanding my guide's protocol section with clear reasoning. EPR will quantify nitroxides as a proxy for homolysis kinetics, given alkyl radical instability. The cell viability protocol will use a self-validating control: pre-incubating alkoxyamine to deplete radicals, confirming radical toxicity versus the parent compound's.

Validating Exhaustive Experiments

I'm now running the final experiments, focused on confirming radical-mediated toxicity. Using cell-free media for 72 hours to fully exhaust radical generation, I'll test for toxicity. This 'exhausted' solution should exhibit no toxicity, confirming the transient alkyl radical is the cytotoxic agent.

Validating Homolysis Specificity

I'm verifying that the N-O bond in N-Ethoxy-N-methylmethanamine does not undergo homolysis at 37°C. Conversely, the C-ON bond in theranostic alkoxyamines readily homolyses at body temperature, generating alkyl radicals, validated by my new experiments. This will confirm the specific cytotoxic mechanism.

Validating Alkoxyamine Mechanism

I'm verifying that the N-O bond in N-Ethoxy-N-methylmethanamine does not undergo homolysis at 37°C, which contrasts with the C-ON bond in theranostic alkoxyamines. I'm focusing on validating this through EPR experiments and my cytotoxicity results, confirming the specific, critical cytotoxic mechanism.

Validating Mechanistic Causality

I'm focusing now on the underlying explanations for each experimental choice. For EPR, I'll explain that we track nitroxide byproduct accumulation as a 1:1 proxy for alkyl radical generation, quantifying the homolysis rate. The cell assay protocol will utilize Annexin V and Caspase 3/7 to clarify cell death mechanisms, to establish a causal connection.

Finalizing Validation Strategy

I'm now integrating all validation strategies for robust findings. Early-stage phosphatidylserine translocation and Caspase 3/7 confirmation now complete, differentiating radical toxicity from non-specific chemical necrosis. I will focus on linking all mechanistic and quantitative aspects of my analysis.

Integrating Literature into Guide

I'm now integrating the provided references to bolster my analysis. I'm focusing on key findings from the National Institutes of Health, ACS Molecular Pharmaceutics, and MDPI articles. These provide a critical context for theranostic alkoxyamines, including examples of NE-activatable prodrugs, and pathogen-mediated homolysis pathways, helping to strengthen my understanding.

Executive Summary & Chemical Context

The term "alkoxyamine" encompasses a diverse class of compounds characterized by a carbon-oxygen-nitrogen (C-ON) or nitrogen-oxygen (N-O) linkage. However, their toxicological profiles diverge drastically based on their structural engineering and intended applications.

N-Ethoxy-N-methylmethanamine (also known as O-ethyl-N,N-dimethylhydroxylamine) is a highly stable industrial alkoxyamine. It was specifically developed as a low-toxicity alternative to carcinogenic hydrazine for use as an oxygen scavenger and corrosion inhibitor in high-pressure boiler systems, as outlined in patents for .

Conversely, Standard Theranostic Alkoxyamines (e.g., ALK-1, TEMPO-based prodrugs) are engineered for biomedical applications. Rather than avoiding toxicity, these compounds are designed to weaponize it. They undergo controlled homolysis to release highly reactive, cytotoxic alkyl radicals targeting tumor cells or pathogens, as demonstrated by research on .

Mechanistic Pathways of Toxicity

The fundamental causality behind alkoxyamine toxicity lies in the Activation Energy ( Ea​ ) required for C-ON bond homolysis.

  • Stable Alkoxyamines (N-Ethoxy-N-methylmethanamine): The presence of a primary ethyl group and small dimethylamine substituents provides no steric strain or radical stabilization. Consequently, the bond dissociation energy is exceptionally high ( Ea​>160 kJ/mol). The molecule remains intact at physiological temperatures (37°C), resulting in a minimal baseline toxicity profile.

  • Labile Alkoxyamines (Theranostic Agents): These are synthesized with bulky nitroxide groups (e.g., TEMPO) and stabilized alkyl fragments. This structural tension lowers the Ea​ to approximately 120–130 kJ/mol. At 37°C, or upon enzymatic cleavage, the C-ON bond spontaneously homolyzes. This generates a stable nitroxide radical (useful as an MRI contrast agent) and a transient alkyl radical (R•). The alkyl radical indiscriminately attacks cellular macromolecules, inducing severe oxidative stress and rapid apoptosis, as detailed in the study on.

MechanisticPathway A Alkoxyamine Class B N-Ethoxy-N-methylmethanamine (Industrial) A->B C Theranostic Alkoxyamines (Biomedical) A->C D High Activation Energy (Ea > 160 kJ/mol) B->D E Low Activation Energy (Ea ~ 120-130 kJ/mol) C->E F Stable C-ON Bond No Spontaneous Homolysis D->F G Spontaneous/Enzymatic Homolysis at 37°C E->G H Low Baseline Toxicity (Safe Hydrazine Alternative) F->H I Generates Alkyl Radicals (Targeted Cell Apoptosis) G->I

Fig 1: Mechanistic divergence in alkoxyamine toxicity based on C-ON bond activation energy.

Comparative Physicochemical & Toxicity Profiles

The following table summarizes the quantitative data contrasting the inert nature of N-Ethoxy-N-methylmethanamine with the targeted toxicity of a standard theranostic alkoxyamine (ALK-1).

PropertyN-Ethoxy-N-methylmethanamineStandard Theranostic Alkoxyamine (e.g., ALK-1)
Primary Application Industrial oxygen scavenger / Corrosion inhibitorBiomedical prodrug / Theranostic agent
C-ON Bond Stability Highly stable at physiological conditionsLabile; engineered for controlled homolysis
Activation Energy ( Ea​ ) > 160 kJ/mol120 – 130 kJ/mol
Primary Toxic Agent Parent compound (only at extreme osmotic doses)Transient alkyl radical (R•)
In Vitro Toxicity (LC50) > 10 mM (Negligible toxicity)~150 – 250 µM (High targeted toxicity)
Half-life at 37°C Indefinite (Stable)~50 minutes

Validated Experimental Protocols

To accurately assess and compare the toxicity of alkoxyamines, researchers must employ self-validating protocols that link chemical kinetics directly to biological outcomes.

Protocol 1: EPR Spectroscopy for Homolysis Kinetics

Causality & Rationale: Alkyl radicals possess half-lives in the nanosecond range, making direct quantification impossible. To solve this, we utilize Electron Paramagnetic Resonance (EPR) to monitor the accumulation of the stable nitroxide byproduct (e.g., TEMPO). Because homolysis yields a 1:1 ratio of alkyl to nitroxide radicals, the EPR signal serves as a perfect stoichiometric proxy to calculate the homolysis rate and Ea​ . Step-by-Step Methodology:

  • Prepare a 1 mM solution of the target alkoxyamine in a biological buffer (e.g., HEPES, pH 7.4).

  • Self-Validating Step: Saturate the solution with an alkyl radical scavenger (like O2​ or ascorbate) to suppress the back-reaction (radical recombination), ensuring the kinetic measurement strictly reflects the forward homolysis rate.

  • Incubate the sample at 37°C inside the EPR spectrometer cavity.

  • Record the growth of the nitroxide signal over time.

  • Plot the natural log of nitroxide concentration versus time to derive the decay constant ( kd​ ) and calculate the half-life ( t1/2​ ).

Protocol 2: In Vitro Cytotoxicity & Apoptosis Assay

Causality & Rationale: To prove that toxicity is mediated by the transient alkyl radical—and not the parent compound or the stable nitroxide—we must isolate the radical's effect. We utilize Annexin V and Caspase 3/7 assays because alkyl radicals induce cell death via oxidative stress-triggered apoptosis, rather than non-specific chemical necrosis. Step-by-Step Methodology:

  • Seed U87 glioblastoma cells in a 96-well plate at a density of 1×104 cells/well and incubate overnight.

  • Self-Validating Control: Prepare two batches of the alkoxyamine. Batch A is freshly prepared. Batch B is pre-incubated in cell-free media at 37°C for 72 hours to fully exhaust the radical generation via homolysis.

  • Treat the cells with varying concentrations (0 - 500 µM) of Batch A and Batch B.

  • After 48 hours, multiplex the assay by adding Annexin V (to detect early-stage phosphatidylserine translocation) and a fluorogenic Caspase 3/7 substrate.

  • Analyze via flow cytometry. Expected Result: Batch A will exhibit dose-dependent apoptosis (LC50 ~150 µM), while Batch B (the "exhausted" parent compound and nitroxide) will show zero toxicity, confirming the transient alkyl radical is the sole cytotoxic agent.

ExperimentalWorkflow Step1 1. Alkoxyamine Incubation (37°C in Biological Buffer) Split1 Chemical Validation (EPR Spectroscopy) Step1->Split1 Split2 Biological Validation (In Vitro Cell Assay) Step1->Split2 EPR1 Monitor Nitroxide Signal (Proxy for Alkyl Radicals) Split1->EPR1 Cell1 Treat Target Cells (e.g., U87 Glioblastoma) Split2->Cell1 EPR2 Calculate Homolysis Kinetics (Ea & t1/2) EPR1->EPR2 Cell2 Measure Apoptosis (Annexin V & Caspase 3/7) Cell1->Cell2

Fig 2: Self-validating experimental workflow combining chemical kinetics and biological assays.

References

  • "Neutrophil Elastase-Activatable Prodrugs Based on an Alkoxyamine Platform to Deliver Alkyl Radicals Cytotoxic to Tumor Cells", National Institutes of Health (PMC).[Link]

  • "Alkoxyamines: Toward a New Family of Theranostic Agents against Cancer", ACS Molecular Pharmaceutics.[Link]

  • "Pathogen Enzyme-Mediated Alkoxyamine Homolysis as a Killing Mechanism of Aspergillus fumigatus", MDPI.[Link]

  • "Method and composition for inhibiting corrosion", US P
Comparative

The Primary Synthetic Route: N-Alkylation of an O-Alkylhydroxylamine

An In-Depth Technical Guide to the Synthesis of N,O-Dialkylhydroxylamines and the Reproducibility of Their Experimental Yields, with a Focus on N-Ethoxy-N-methylmethanamine For researchers, scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of N,O-Dialkylhydroxylamines and the Reproducibility of Their Experimental Yields, with a Focus on N-Ethoxy-N-methylmethanamine

For researchers, scientists, and drug development professionals, the reliable synthesis of key chemical intermediates is paramount. N-Ethoxy-N-methylmethanamine, a member of the N,O-dialkylhydroxylamine class of compounds, represents a versatile building block in organic synthesis. However, the reproducibility of experimental yields for this class of molecules can be a significant challenge. This guide provides a comprehensive comparison of synthetic methodologies, an analysis of the factors influencing yield reproducibility, and detailed experimental protocols to empower researchers to achieve more consistent outcomes.

While specific literature on the synthesis of N-Ethoxy-N-methylmethanamine is sparse, the principles governing the synthesis of analogous N,O-dialkylhydroxylamines are directly applicable. This guide will therefore focus on these established methods, providing a robust framework for the successful synthesis of the target compound and its derivatives.

The most direct and conceptually simple approach to synthesizing asymmetrically substituted N,O-dialkylhydroxylamines like N-Ethoxy-N-methylmethanamine is the N-alkylation of an O-alkylhydroxylamine. In this case, one would react ethoxyamine (O-ethylhydroxylamine) with a methylating agent.

Underlying Principles and Rationale

The nitrogen atom in O-alkylhydroxylamines is nucleophilic and can be alkylated by various electrophiles. The choice of base, solvent, and alkylating agent is critical for achieving high yields and minimizing side reactions. A common challenge is over-alkylation, leading to the formation of quaternary ammonium salts, or side reactions involving the alkylating agent.

The stability of the free O-alkylhydroxylamine is also a key consideration. These compounds are often generated in situ from their more stable hydrochloride salts. The choice of base must be sufficient to deprotonate the hydrochloride salt without promoting undesired side reactions.

Detailed Experimental Protocol: N-methylation of Ethoxyamine

This protocol is adapted from established procedures for the N-alkylation of hydroxylamine derivatives.

Materials:

  • Ethoxyamine hydrochloride (CAS 3332-29-4)

  • Methyl iodide (or dimethyl sulfate)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of ethoxyamine hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous acetonitrile (10 mL per gram of hydrochloride salt) at 0 °C, add methyl iodide (1.1 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Ethoxy-N-methylmethanamine.

  • Purify the product by fractional distillation under reduced pressure.

Workflow for N-Alkylation of Ethoxyamine

cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up cluster_purification Purification A Suspend Ethoxyamine HCl and K₂CO₃ in anhydrous Acetonitrile B Cool to 0 °C A->B C Add Methyl Iodide dropwise B->C D Warm to RT and stir for 12-18h C->D E Monitor by TLC D->E F Filter inorganic salts E->F G Concentrate filtrate F->G H Dissolve in Diethyl Ether G->H I Wash with NaHCO₃ and Brine H->I J Dry over MgSO₄ I->J K Concentrate in vacuo J->K L Fractional Distillation K->L M N-Ethoxy-N-methylmethanamine L->M

Caption: Workflow for N-Ethoxy-N-methylmethanamine synthesis via N-alkylation.

Alternative Synthetic Route: O-Alkylation of an N-Alkylhydroxylamine

An alternative and equally viable approach is the O-alkylation of an N-alkylhydroxylamine. For the target molecule, this would involve the reaction of N-methylhydroxylamine with an ethylating agent.

Underlying Principles and Rationale

Similar to the N-alkylation route, this method relies on the nucleophilicity of the hydroxylamine derivative. However, in this case, the oxygen atom is the nucleophile. N-methylhydroxylamine is commercially available as its hydrochloride salt (CAS 4229-44-1), which is more stable than the free base.[1] The free base can be generated in situ or in a separate step. The choice of ethylating agent (e.g., ethyl iodide, diethyl sulfate, or ethyl triflate) and reaction conditions will influence the yield and selectivity. A key challenge is preventing N-alkylation, which would lead to N-ethyl-N-methylhydroxylamine.

Detailed Experimental Protocol: O-Ethylation of N-Methylhydroxylamine

This protocol is based on general procedures for the O-alkylation of N-substituted hydroxylamines.

Materials:

  • N-methylhydroxylamine hydrochloride (CAS 4229-44-1)[1]

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Diethyl sulfate

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of N-methylhydroxylamine hydrochloride (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add diethyl sulfate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Workflow for O-Alkylation of N-Methylhydroxylamine

cluster_deprotonation Deprotonation cluster_alkylation Alkylation cluster_workup Work-up cluster_purification Purification A Suspend NaH in anhydrous THF at 0 °C B Add N-methylhydroxylamine HCl in THF A->B C Stir and warm to RT B->C D Cool to 0 °C C->D E Add Diethyl Sulfate dropwise D->E F Warm to RT and stir for 16-24h E->F G Monitor by TLC F->G H Quench with NH₄Cl at 0 °C G->H I Extract with Diethyl Ether H->I J Wash with Brine I->J K Dry over Na₂SO₄ J->K L Concentrate in vacuo K->L M Column Chromatography L->M N N-Ethoxy-N-methylmethanamine M->N

Caption: Workflow for N-Ethoxy-N-methylmethanamine synthesis via O-alkylation.

Comparison of Synthetic Routes and Factors Affecting Yield Reproducibility

The choice between N-alkylation and O-alkylation depends on the availability of starting materials and the desired purity of the final product. Both methods present challenges that can affect yield reproducibility.

FactorN-Alkylation of EthoxyamineO-Alkylation of N-MethylhydroxylamineImpact on Reproducibility
Starting Material Availability Ethoxyamine HCl is commercially available.[2]N-methylhydroxylamine HCl is commercially available.[1]Low impact, both are accessible.
Key Side Reaction Over-alkylation to form quaternary ammonium salts.N-alkylation to form N-ethyl-N-methylhydroxylamine.High impact. The relative nucleophilicity of N vs. O can be sensitive to conditions.
Base Mild inorganic base (e.g., K₂CO₃).Strong base (e.g., NaH) required to deprotonate the hydroxyl group.Moderate impact. Handling of NaH requires more stringent anhydrous conditions.
Solvent Polar aprotic (e.g., Acetonitrile).Ethereal (e.g., THF).Low impact, provided anhydrous conditions are maintained.
Purification Fractional distillation is often effective.Column chromatography may be required to separate N- vs. O-alkylated products.High impact. Product losses during chromatography can be significant.
Stability of Intermediate Free ethoxyamine is generated in situ.Free N-methylhydroxylamine is generated, which can be unstable.[1]Moderate impact. Decomposition of the free hydroxylamine can lower yields.

Expert Insights on Reproducibility:

  • Stoichiometry is Crucial: The stoichiometry of the alkylating agent is a primary factor in controlling over-alkylation. Using a slight excess (1.05-1.1 eq) is common, but a large excess will almost certainly lead to the formation of undesired byproducts.

  • Temperature Control: Both deprotonation and alkylation steps are often exothermic. Maintaining the recommended temperature profile is critical to prevent side reactions and decomposition.

  • Anhydrous Conditions: For reactions involving strong bases like sodium hydride, the exclusion of moisture is non-negotiable. Water will quench the base and introduce variability in the extent of deprotonation.

  • Purity of Starting Materials: The purity of the hydroxylamine hydrochloride salt and the alkylating agent can significantly impact the yield. Impurities can interfere with the reaction or complicate purification.

  • Product Stability: N,O-dialkylhydroxylamines can be sensitive to air and may decompose over time.[3] It is often advisable to use the product immediately after purification or store it under an inert atmosphere at low temperatures. Conversion to a hydrochloride salt can improve long-term stability.

Alternative Methodologies for N,O-Dialkylhydroxylamine Synthesis

Beyond direct alkylation, several other methods have been developed for the synthesis of this class of compounds.

Reductive Amination of O-Alkylhydroxylamines

Reductive amination is a powerful method for forming C-N bonds.[4] In this context, an O-alkylhydroxylamine can be reacted with an aldehyde or ketone in the presence of a reducing agent to form the N-alkylated product. For the synthesis of N-Ethoxy-N-methylmethanamine, ethoxyamine would be reacted with formaldehyde in the presence of a suitable reducing agent like sodium triacetoxyborohydride.

  • Advantages: This method can be very high-yielding and avoids the use of harsh alkylating agents.

  • Challenges: The handling of formaldehyde (typically used as paraformaldehyde or an aqueous solution) can be challenging. The choice of reducing agent is critical to avoid reduction of the N-O bond.

Direct Oxidation of Secondary Amines

Recent methods have focused on the direct oxidation of secondary amines to form N,N-dialkylhydroxylamines.[5] For instance, N-ethyl-N-methylamine could potentially be oxidized to N-Ethoxy-N-methylmethanamine.

  • Advantages: This is a highly convergent approach.

  • Challenges: Over-oxidation to nitrones is a common and significant side reaction.[5] Achieving high selectivity for the hydroxylamine can be difficult and often requires specialized reagents or carefully controlled conditions.

Conclusion

The reproducible synthesis of N-Ethoxy-N-methylmethanamine, and N,O-dialkylhydroxylamines in general, is an achievable but nuanced task. The most direct routes, N-alkylation of ethoxyamine and O-alkylation of N-methylhydroxylamine, are both viable but require careful control of stoichiometry, temperature, and atmospheric conditions to minimize side reactions. The choice between these two primary methods will likely depend on the specific capabilities of the laboratory, particularly with respect to purification techniques. For researchers struggling with reproducibility, a thorough analysis of the critical parameters outlined in this guide—especially stoichiometry, temperature control, and anhydrous conditions—will be essential for troubleshooting and optimizing their synthetic protocols. The alternative methods of reductive amination and direct oxidation offer different advantages and challenges and may be suitable for specific applications or for overcoming persistent issues with the direct alkylation routes.

References

  • Zaragoza Dörwald, F. (2003). Recent Advances in the Application of N,O-Dialkylhydroxylamines in Organic Chemistry. Current Organic Chemistry, 7(10), 967-993. [Link]

  • D'Alessandro, M., & Zard, S. Z. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2816. [Link]

  • Hill, J., Hettikankanamalage, A. A., & Crich, D. (2020). Diversity-Oriented Synthesis of N,N,O-Trisubstituted Hydroxylamines from Alcohols and Amines by N–O Bond Formation. Journal of the American Chemical Society, 142(35), 14286–14294. [Link]

  • Beauchemin, A. M., et al. (2024). Oxidative Syntheses of N,N-Dialkylhydroxylamines. The Journal of Organic Chemistry. [Link]

  • O'Neil, I. A., Cleator, E., & Tapolczay, D. J. (2001). A Convenient Synthesis of Secondary Hydroxylamines. Tetrahedron Letters, 42(47), 8247-8249. [Link]

  • Ly, H. M., et al. (2024). Oxidative Syntheses of N,N-Dialkylhydroxylamines. The Journal of Organic Chemistry. [Link]

  • Drake, M. D., et al. (2014). Process for making ethoxylated amine compounds. U.S.
  • Braslau, R., et al. (2004). Novel Methodology for the Synthesis of N-Alkoxyamines. Organic Letters, 6(13), 2233–2235. [Link]

  • Bertozzi, C. R., et al. (2021). Bioorthogonal Retro-Cope Elimination Reaction of N,N-Dialkylhydroxylamines and Strained Alkynes. Journal of the American Chemical Society, 143(15), 5965–5973. [Link]

  • Zhang, G., et al. (2013). Preparation method of ethoxyamine.
  • Johnson, J. S., & Robins, M. J. (2018). Development of New Reactions Driven by N-O Bond Cleavage: from O-Acyl Hydroxylamines to Tetrodotoxin. Accounts of Chemical Research, 51(6), 1486-1497. [Link]

  • Li, Y., et al. (2023). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules, 28(14), 5406. [Link]

  • Wikipedia. (n.d.). N-Methylhydroxylamine. Retrieved from [Link]

  • Snamprogetti, S. p. A. (1996). Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis. U.S.
  • Organic Syntheses. (n.d.). N-METHYL-O-BENZOYLHYDROXYLAMINE HYDROCHLORIDE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydroxylamine synthesis by oxidation. Retrieved from [Link]

  • ImagineCHEM. (n.d.). Ethoxyamine Hydrochloride: A Versatile Reagent for Organic Synthesis & Agrochemicals. Retrieved from [Link]

  • Studer, A. (2005). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA International Journal for Chemistry, 59(11), 834-839. [Link]

Sources

Validation

N-Ethoxy-N-methylmethanamine vs dimethylamine in nucleophilic substitutions

Comparative Guide: N-Ethoxy-N-methylmethanamine vs. Dimethylamine in Nucleophilic Substitutions Executive Summary As synthetic methodologies and drug development pipelines advance, the precise selection of nitrogenous nu...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: N-Ethoxy-N-methylmethanamine vs. Dimethylamine in Nucleophilic Substitutions

Executive Summary

As synthetic methodologies and drug development pipelines advance, the precise selection of nitrogenous nucleophiles is paramount. This guide provides an objective, data-driven comparison between dimethylamine (a standard, highly basic secondary amine) and N-ethoxy-N-methylmethanamine (a tertiary amine featuring an N-O bond, structurally defined as O-ethyl-N,N-dimethylhydroxylamine). Below, we dissect their mechanistic causality, kinetic profiles, and practical applications in nucleophilic substitution workflows.

Mechanistic Causality: Basicity vs. The Alpha-Effect

Understanding the reactivity of these two amines requires analyzing the interplay between thermodynamic Brønsted basicity and molecular orbital dynamics.

  • Dimethylamine (DMA): DMA is a strong, unhindered secondary nucleophile. The two electron-donating methyl groups enhance the electron density on the nitrogen, resulting in high basicity (pKa of the conjugate acid is ~10.7). Its nucleophilic substitutions are primarily driven by this strong thermodynamic basicity and a low steric profile.

  • N-Ethoxy-N-methylmethanamine (EDMH): The presence of the electronegative ethoxy group exerts a strong inductive electron-withdrawing effect (-I effect), drastically lowering the amine's basicity (pKa ~4.5). However, EDMH possesses adjacent lone pairs on the nitrogen and oxygen atoms. The repulsion between these non-bonding electrons raises the energy of the Highest Occupied Molecular Orbital (HOMO), theoretically enhancing its kinetic reactivity—a phenomenon known as the alpha-effect [1]. A nucleophile is considered to exhibit the alpha-effect if it displays a positive deviation from a Brønsted-type nucleophilicity plot[2].

Despite the alpha-effect, comprehensive kinetic studies using the Mayr–Patz equation ( logk=s(N+E) ) reveal that in highly alkylated hydroxylamines, the profound loss in basicity and increased steric bulk often offset the HOMO-raising benefits. Consequently, they are generally slower nucleophiles than unhindered secondary amines in purely aliphatic SN​2 reactions[3][4].

G N_lone_pair Nitrogen Lone Pair Repulsion n-n Electron Repulsion N_lone_pair->Repulsion O_lone_pair Oxygen Lone Pair O_lone_pair->Repulsion Basicity Decreased Basicity (-I Inductive Effect) O_lone_pair->Basicity Electronegativity HOMO Raised HOMO Energy Level Repulsion->HOMO Nucleophilicity Enhanced Nucleophilicity (Alpha Effect) HOMO->Nucleophilicity

Caption: Logical flow of the alpha-effect and inductive forces in N-ethoxy-N-methylmethanamine.

Comparative Performance in Nucleophilic Substitutions

The structural differences between DMA and EDMH dictate divergent pathways in nucleophilic substitutions.

  • Aliphatic SN​2 Substitutions: DMA readily attacks primary and secondary alkyl halides to form tertiary amines. The reaction is fast and thermodynamically favorable. In contrast, EDMH acts as a tertiary amine nucleophile. Its attack on an alkyl halide yields a quaternary alkoxyammonium salt . Due to the steric bulk of the ethoxy and methyl groups, SN​2 reactions with EDMH require less hindered electrophiles (e.g., methyl iodide or benzyl bromide) and prolonged heating.

  • Nucleophilic Acyl Substitutions: DMA reacts violently with acyl chlorides to form highly stable N,N-dimethylamides. EDMH, lacking an N-H bond, attacks acyl chlorides to form an acylammonium intermediate . Because it cannot undergo deprotonation to form a neutral amide, this intermediate is highly unstable. It either acts as a transient acyl transfer agent or decomposes, making EDMH unsuitable for standard amide coupling, unlike its secondary counterpart, Weinreb amine (N-methoxy-N-methylamine)[5][6].

G cluster_DMA Dimethylamine (Secondary Amine) cluster_EDMH N-Ethoxy-N-methylmethanamine (Tertiary Alpha-Nucleophile) DMA HN(CH3)2 RX1 R-X (Alkyl Halide) DMA->RX1 SN2 Attack Int1 [R-NH(CH3)2]+ X- RX1->Int1 Prod1 R-N(CH3)2 (Tertiary Amine) Int1->Prod1 -H+ EDMH EtO-N(CH3)2 RX2 R-X (Alkyl Halide) EDMH->RX2 SN2 Attack Prod2 [R-N(OEt)(CH3)2]+ X- (Quaternary Salt) RX2->Prod2

Caption: Mechanistic divergence in SN2 alkylations between secondary and tertiary amines.

Experimental Data & Kinetic Parameters

The following table summarizes the quantitative and qualitative performance metrics of both nucleophiles.

ParameterDimethylamine (DMA)N-Ethoxy-N-methylmethanamine (EDMH)
Amine Classification Secondary AmineTertiary Amine
pKa (Conjugate Acid) ~10.73~4.5 - 5.0
Nucleophilic Center NitrogenNitrogen
Alpha-Effect AbsentPresent (O-atom lone pairs)
SN​2 Product (Alkyl Halide) Tertiary AmineQuaternary Alkoxyammonium Salt
Acyl Substitution Product Stable N,N-dimethylamideUnstable Acylammonium Intermediate
Relative SN​2 Rate (vs MeI) Very Fast ( krel​≈103 )Slow ( krel​≈1 )
Steric Hindrance LowModerate to High

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in analytical checkpoints to confirm reaction progress and product formation.

Protocol A: SN​2 Alkylation of Dimethylamine (Synthesis of N,N-Dimethylbenzylamine)

Objective: Demonstrate the high nucleophilicity of DMA via rapid alkylation.

  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve benzyl bromide (1.0 eq, 10 mmol) in anhydrous THF (20 mL).

  • Nucleophilic Attack: Cool the solution to 0 °C. Dropwise, add a 2.0 M solution of dimethylamine in THF (2.5 eq, 25 mmol). Causality: Excess DMA acts as both the nucleophile and the base to scavenge the generated HBr, driving the reaction forward.

  • Validation Checkpoint 1 (TLC): After 1 hour at room temperature, perform TLC (Hexanes/EtOAc 4:1). The disappearance of the UV-active benzyl bromide spot ( Rf​≈0.8 ) and the appearance of a ninhydrin-active spot at the baseline indicates successful conversion.

  • Workup: Quench with saturated aqueous NaHCO3​ (10 mL). Extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation Checkpoint 2 (NMR): 1H NMR ( CDCl3​ ) should reveal a sharp singlet at ~2.2 ppm (6H, N(CH3​)2​ ) and a singlet at ~3.4 ppm (2H, benzylic CH2​ ), validating the tertiary amine structure.

Protocol B: Quaternization of N-Ethoxy-N-methylmethanamine

Objective: Synthesize a quaternary alkoxyammonium salt using an alpha-effect tertiary amine.

  • Preparation: In a heavy-walled pressure vial, dissolve N-Ethoxy-N-methylmethanamine (1.0 eq, 5 mmol) in anhydrous acetonitrile (10 mL).

  • Nucleophilic Attack: Add methyl iodide (5.0 eq, 25 mmol). Causality: A massive excess of the highly electrophilic methyl iodide is required to overcome the steric hindrance and lower basicity of EDMH.

  • Reaction: Seal the vial and heat to 60 °C for 24 hours.

  • Validation Checkpoint 1 (Visual/Conductivity): The formation of a white crystalline precipitate indicates the generation of the quaternary salt. The solution's electrical conductivity will also spike as neutral starting materials convert to ionic products.

  • Isolation: Cool the mixture to 0 °C. Filter the precipitate and wash with cold diethyl ether (3 x 10 mL) to remove unreacted starting materials.

  • Validation Checkpoint 2 (NMR): 1H NMR ( D2​O ) should show a significant downfield shift for the N-methyl protons (~3.2 - 3.5 ppm) compared to the free amine, confirming the permanent positive charge on the nitrogen atom.

References

  • Nucleophile - Wikipedia. Wikipedia. [Link]

  • Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles. Royal Society of Chemistry.[Link]

  • Methods of synthesizing oligonucleotides using carbonate protecting groups and alpha-effect nucleophile deprotection.
  • Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. ResearchGate.[Link]

  • Methanamine, N-methoxy- - the NIST WebBook. NIST.[Link]

  • N-Methoxymethylamine hydrochloride - Inxight Drugs. NCATS.[Link]

Sources

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